molecular formula C8H6BrNO2 B8348704 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Cat. No.: B8348704
M. Wt: 228.04 g/mol
InChI Key: VGIXMIARKAOPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is a high-purity chemical intermediate of significant interest in pharmaceutical and life science research. This benzo[d]isoxazole derivative is primarily utilized in the design and synthesis of novel compounds targeting complex neurological pathways and oncology. Its structural features make it a valuable scaffold for developing potent inhibitors of D-amino-acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidation of D-serine . By inhibiting DAAO, research compounds based on this core structure can elevate synaptic levels of D-serine, a key co-agonist of the NMDA receptor, thereby offering a promising therapeutic strategy for addressing cognitive deficits and memory impairment associated with conditions such as schizophrenia and Alzheimer's disease . Beyond neuroscience, the benzo[d]isoxazole core is recognized for its diverse biological activity. Recent research explores isoxazole-based compounds as inhibitors for other targets, such as histone deacetylases (HDACs), in disease models like breast cancer, highlighting the broader potential of this chemical class in oncology drug discovery . As a building block, this compound enables researchers to explore structure-activity relationships (SAR) and create novel chemical entities for high-throughput screening and lead optimization campaigns. The compound is offered for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-bromo-6-methyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H6BrNO2/c1-4-2-7-5(3-6(4)9)8(11)10-12-7/h2-3H,1H3,(H,10,11)

InChI Key

VGIXMIARKAOPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)NO2

Origin of Product

United States

Foundational & Exploratory

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol: Chemical Properties, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol (CAS: 855996-69-9) is a specialized heterocyclic small molecule recognized for its potent capacity to inhibit D-amino acid oxidase (DAAO). In the architecture of modern neuropharmacology, DAAO inhibition is a targeted strategy to prevent the degradation of D-serine, a critical co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. By elevating synaptic D-serine levels, benzo[d]isoxazol-3-ol derivatives are actively investigated to ameliorate cognitive deficits associated with schizophrenia, Alzheimer's disease, and other neurodegenerative pathologies .

This technical guide unpacks the physicochemical properties, structural rationale, synthesis methodologies, and in vitro assay protocols for 5-bromo-6-methyl-benzo[d]isoxazol-3-ol, providing drug development professionals with a validated framework for its utilization.

Physicochemical & Structural Properties

The pharmacological efficacy of this compound relies heavily on its structural bioisosterism. The benzo[d]isoxazol-3-ol core tautomerizes with its 3-one form, but the hydroxyl state dominates in physiological conditions, presenting an acidic proton (pKa ~4.5) that perfectly mimics the carboxylic acid moiety of endogenous D-amino acids within the DAAO active site.

Quantitative Data: Chemical Profile
PropertyValueMechanistic Rationale
Chemical Name 5-Bromo-6-methyl-benzo[d]isoxazol-3-olSpecifies the precise substitution pattern driving target affinity.
CAS Number 855996-69-9Unique chemical registry identifier for procurement.
Molecular Formula C8H6BrNO2Structural foundation yielding 7 core carbons + 1 methyl carbon.
Molecular Weight 228.04 g/mol Low molecular weight optimally designed for Blood-Brain Barrier (BBB) penetration.
Core Scaffold Benzo[d]isoxazoleActs as a rigid, planar bioisostere for the D-amino acid carboxylate backbone.

Mechanistic Function: The DAAO Inhibition Pathway

Schizophrenia and severe cognitive impairments are closely linked to NMDA receptor hypofunction. Because NMDA receptors require both glutamate and a co-agonist (D-serine or glycine) to open their ion channels, maintaining adequate D-serine levels is paramount.

DAAO is a flavoenzyme responsible for the oxidative deamination of D-serine into hydroxypyruvate, hydrogen peroxide, and ammonia. 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol functions as a highly specific, competitive inhibitor of DAAO. By occupying the narrow, hydrophobic active site cleft of the enzyme, it sterically prevents D-serine binding.

DAAO_Pathway Inhibitor 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol DAAO D-Amino Acid Oxidase (DAAO) Inhibitor->DAAO Inhibits DSerine D-Serine (Co-agonist) DAAO->DSerine Degrades (Active State) NMDA NMDA Receptor (Activation) DSerine->NMDA Binds Glycine Site Glutamate Glutamate (Primary Agonist) Glutamate->NMDA Binds Glu Site

Figure 1: Neuromodulatory mechanism of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol via DAAO inhibition.

Structure-Activity Relationship (SAR)

Modifications at the 5 and 6 positions of the benzo[d]isoxazol-3-ol core critically dictate binding affinity. As demonstrated in foundational literature evaluating halogenated analogs like CBIO (5-chloro-benzo[d]isoxazol-3-ol) , the active cavity of human DAAO is highly restricted.

Compound SubstitutionDAAO IC50 RangeMechanistic Impact
Unsubstituted Core > 1 μMDemonstrates weak baseline affinity; lacks necessary hydrophobic anchoring.
5-Chloro (CBIO) 188 nMExcellent fit in the hydrophobic active site cleft; high potency.
5-Bromo-6-methyl Sub-micromolarBromo enables strong halogen bonding; methyl fills steric voids, locking the inhibitor.
Bulky Groups (e.g., -CF3) > 10 μMCreates severe steric clashes within the restricted spatial topology of the DAAO pocket.

Chemical Synthesis Protocol

The synthesis of 5-bromo-6-methyl-benzo[d]isoxazol-3-ol relies on the direct electrophilic aromatic substitution of the 6-methyl precursor. The protocol below adapts validated high-yield parameters .

Experimental Causality & Methodology
  • Reagent Preparation: Charge a 25 mL high-pressure tube equipped with a magnetic stir bar with 6-methyl-benzo[d]isoxazol-3-ol (5.0 mmol, 1.0 eq) and 5.0 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a polar protic medium. It hydrogen-bonds with bromine, polarizing the Br-Br bond and elevating its electrophilicity, thereby negating the need for harsh Lewis acid catalysts (like FeBr3) that could risk heterocyclic ring cleavage.

  • Halogenation: Dropwise, add neat Br2 (15.0 mmol, 3.0 eq) to the solution.

    • Causality: The dropwise addition strictly controls the exothermic halonium ion formation, preventing thermal runaway and minimizing indiscriminate over-bromination.

  • Thermal Activation: Seal the tube with a Teflon cap and stir the reaction mixture at 80°C for 20 hours.

    • Causality: The electron-withdrawing nature of the fused isoxazole ring deactivates the benzene moiety relative to standard phenols. Sustained thermal energy is thermodynamically required to push the sterically hindered substitution at the 5-position to completion.

  • Workup & Isolation: Cool the reaction to room temperature, quench with ice water to precipitate the product, filter under vacuum, and recrystallize from an appropriate organic solvent (e.g., ethanol) to yield the pure 5-bromo-6-methyl-benzo[d]isoxazol-3-ol powder.

In Vitro Biological Evaluation: DAAO Activity Assay

To trust experimental pharmacological outputs, the DAAO inhibition assay must be a self-validating system. We utilize a Horseradish Peroxidase (HRP) and 4-Aminoantipyrine (4-AAP) coupled colorimetric assay .

By coupling the hydrogen peroxide (H2O2) produced by DAAO oxidation of D-serine to the HRP-catalyzed oxidation of 4-AAP and phenol, a quinoneimine dye is formed, directly correlating absorbance to enzymatic velocity.

Assay_Workflow Step1 Step 1: Buffer Preparation (75 mM Pyrophosphate, pH 8.5 + 20 μM FAD) Step2 Step 2: Reagent Integration (D-Serine, HRP, 4-Aminoantipyrine, Phenol) Step1->Step2 Step3 Step 3: Inhibitor Introduction (Add 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol) Step2->Step3 Step4 Step 4: Enzymatic Initiation (Add Recombinant DAAO) Step3->Step4 Step5 Step 5: Colorimetric Detection (Monitor Absorbance at 505 nm over time) Step4->Step5

Figure 2: Self-validating in vitro DAAO enzymatic colorimetric assay workflow.

Step-by-Step Methodology
  • Reconstitute the Apoenzyme: Prepare an assay buffer utilizing 75 mM disodium pyrophosphate adjusted to pH 8.5. Add 20 μM Flavin Adenine Dinucleotide (FAD).

    • Causality: DAAO is a flavoprotein. Exogenous FAD guarantees that any apoenzyme in the recombinant batch is fully reconstituted to its holoenzyme (active) state, preventing baseline drift and ensuring standard specific activity. Pyrophosphate buffer at pH 8.5 precisely matches the strict alkaline pH optimum of human DAAO.

  • Establish the Master Mix: In a 96-well microplate, combine 50 mM D-Serine, 1.5 mM 4-AAP, 2 mM phenol, and 2.5 U/mL HRP in the assay buffer.

  • Compound Pre-Incubation: Add varied micromolar concentrations of 5-bromo-6-methyl-benzo[d]isoxazol-3-ol (solubilized in DMSO; keep final DMSO concentration <1% to avoid enzyme denaturation). Include a negative control (DMSO only) and a blank (no DAAO).

  • Initiate Kinetics: Inject ~0.05 U of purified recombinant DAAO to each well to start the reaction.

  • Data Acquisition: Immediately monitor the microplate at 505 nm continuously for 15 minutes. Calculate the initial velocity (

    
    ) from the linear slope (ΔAbs505nm/min). Generate an IC50 curve by plotting the fractional residual activity against the logarithmic inhibitor concentration.
    

References

  • Fang, Q. K., Hopkins, S., & Jones, S. (2005). Benzo[d]isoxazol-3-ol DAAO inhibitors (Patent No. US20050143434A1). Google Patents.
  • Pollegioni, L., Piubelli, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Bioscience / PubMed Central (PMC). Retrieved from[Link]

  • Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., Rojas, C., Washburn, M., ... & Tsukamoto, T. (2008). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry / ACS Publications. Retrieved from[Link]

A Technical Guide to the Synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold, forming the basis for a wide array of pharmacologically active compounds, including antipsychotic, anticonvulsant, and antimicrobial agents.[1][2] This guide provides an in-depth, scientifically robust framework for the synthesis of a specific, functionalized derivative: 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol . We present a logical, multi-step synthetic pathway starting from a commercially available precursor. The narrative emphasizes the causality behind procedural choices, providing detailed, self-validating experimental protocols and mechanistic insights. This document is designed to serve as a practical and authoritative resource for chemists engaged in medicinal chemistry and novel compound development.

Retrosynthetic Analysis and Strategy

A sound synthetic strategy begins with a logical disconnection of the target molecule to identify accessible starting materials. The synthesis of the 1,2-benzisoxazole ring system can be approached through several methods, with the intramolecular cyclization of an o-hydroxyaryl precursor being one of the most direct and reliable.

For 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, the most logical disconnection involves the N-O bond. This retrosynthetic step reveals a key intermediate: a substituted 2-hydroxybenzohydroxamic acid. This intermediate can, in turn, be derived from the corresponding 2-hydroxybenzoic acid or its ester, which is accessible via oxidation of a commercially available 2-hydroxybenzaldehyde derivative. This multi-step approach ensures high regiochemical control of the substitution pattern on the aromatic ring.

G Target 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol HydroxamicAcid 4-Bromo-2-hydroxy-5-methyl- benzohydroxamic Acid Target->HydroxamicAcid N-O Bond Formation (Intramolecular Cyclization) Ester Methyl 4-bromo-2-hydroxy- 5-methylbenzoate HydroxamicAcid->Ester Hydroxamic Acid Formation CarboxylicAcid 4-Bromo-2-hydroxy-5-methyl- benzoic Acid Ester->CarboxylicAcid Esterification Aldehyde 4-Bromo-2-hydroxy-5-methyl- benzaldehyde (Precursor) CarboxylicAcid->Aldehyde Oxidation

Caption: Retrosynthetic analysis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Proposed Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a four-step sequence starting from 4-Bromo-2-hydroxy-5-methylbenzaldehyde. Each step is chosen for its reliability, mild conditions, and high yield potential.

Data Summary of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-Bromo-2-hydroxy-5-methylbenzaldehydeC₈H₇BrO₂215.05Starting Precursor
4-Bromo-2-hydroxy-5-methylbenzoic AcidC₈H₇BrO₃231.05Intermediate 1
Methyl 4-bromo-2-hydroxy-5-methylbenzoateC₉H₉BrO₃245.07Intermediate 2
4-Bromo-2-hydroxy-5-methylbenzohydroxamic AcidC₈H₈BrNO₃246.06Intermediate 3 (Key)
5-Bromo-6-methyl-benzo[d]isoxazol-3-olC₈H₆BrNO₂228.05Final Product
Step 1: Oxidation of Aldehyde to Carboxylic Acid

Reaction: 4-Bromo-2-hydroxy-5-methylbenzaldehyde → 4-Bromo-2-hydroxy-5-methylbenzoic Acid

Causality and Choice of Method: The Pinnick oxidation is selected for this transformation. It employs sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions. This method is exceptionally mild and highly selective for aldehydes, leaving the sensitive phenol and aryl bromide functionalities intact, which is a significant advantage over stronger oxidants like potassium permanganate or chromic acid.

Experimental Protocol:

  • Dissolve 4-Bromo-2-hydroxy-5-methylbenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq) in water.

  • Slowly add the aqueous oxidant solution to the aldehyde solution at room temperature.

  • Stir the reaction for 4-6 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH to ~2-3 with 1M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Step 2: Fischer Esterification

Reaction: 4-Bromo-2-hydroxy-5-methylbenzoic Acid → Methyl 4-bromo-2-hydroxy-5-methylbenzoate

Causality and Choice of Method: Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid to its corresponding ester. The reaction is acid-catalyzed and uses an excess of the alcohol (methanol) as both reactant and solvent, driving the equilibrium towards the product. The ester is a more suitable substrate for the subsequent formation of the hydroxamic acid.

Experimental Protocol:

  • Suspend 4-Bromo-2-hydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous methanol.[3]

  • Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the methyl ester, which can be purified by column chromatography if necessary.[3]

Step 3: Formation of Benzohydroxamic Acid

Reaction: Methyl 4-bromo-2-hydroxy-5-methylbenzoate → 4-Bromo-2-hydroxy-5-methylbenzohydroxamic Acid

Causality and Choice of Method: This step involves the nucleophilic acyl substitution of the ester's methoxy group with hydroxylamine. The reaction is typically performed under basic conditions, where the deprotonated hydroxylamine acts as a potent nucleophile.

Experimental Protocol:

  • Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, ~3.0 eq) in methanol.

  • Add a solution of potassium hydroxide (KOH, ~3.0 eq) in methanol to the hydroxylamine solution and stir for 30 minutes to generate free hydroxylamine.

  • Add the methyl 4-bromo-2-hydroxy-5-methylbenzoate (1.0 eq) to the methanolic hydroxylamine solution.

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture with 1M HCl and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude hydroxamic acid, which can be used in the next step, often without further purification.

Step 4: Intramolecular Cyclization via Mitsunobu Reaction

Reaction: 4-Bromo-2-hydroxy-5-methylbenzohydroxamic Acid → 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Causality and Choice of Method: This key step achieves the formation of the N-O bond to construct the isoxazole ring. The Mitsunobu reaction is an ideal choice for this type of dehydrative cyclization as it proceeds under very mild, neutral conditions, minimizing side reactions.[1]

Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate between triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD). This highly reactive species activates the hydroxyl group of the hydroxamic acid. The phenolic hydroxyl is deprotonated by the basic hydrazine byproduct, and the resulting phenoxide acts as an intramolecular nucleophile, attacking the nitrogen atom and displacing the activated oxygen as triphenylphosphine oxide (TPPO). This process results in the desired ring closure.[4][5]

Experimental Protocol:

  • Dissolve the 4-Bromo-2-hydroxy-5-methylbenzohydroxamic acid (1.0 eq) and triphenylphosphine (PPh₃, ~1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, ~1.5 eq) dropwise to the stirred solution. A color change and/or precipitate formation is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the product using silica gel column chromatography to isolate the pure 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Synthetic Workflow Visualization

G cluster_0 Synthetic Pathway A 4-Bromo-2-hydroxy- 5-methylbenzaldehyde B 4-Bromo-2-hydroxy- 5-methylbenzoic Acid A->B Pinnick Oxidation (NaClO₂, NaH₂PO₄) C Methyl 4-bromo-2-hydroxy- 5-methylbenzoate B->C Fischer Esterification (MeOH, H₂SO₄) D 4-Bromo-2-hydroxy-5-methyl- benzohydroxamic Acid C->D Hydroxylamine (NH₂OH·HCl, KOH) E 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol D->E Mitsunobu Cyclization (PPh₃, DIAD)

Caption: Forward synthesis workflow for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Characterization of Final Product

The structural identity and purity of the synthesized 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol must be confirmed using standard analytical techniques. Note that this compound can exist in tautomeric equilibrium with its lactam form, 5-Bromo-6-methyl-1,2-benzisoxazolin-3-one, which may be reflected in the spectral data depending on the solvent and state.

  • ¹H NMR: The proton NMR spectrum should display distinct signals for the aromatic protons and the methyl group. Expect two singlets (or narrowly coupled doublets) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at C4 and C7. A singlet for the methyl protons should appear upfield (δ ~2.3-2.5 ppm). A broad singlet for the -OH proton may also be visible, its position being solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The methyl carbon will resonate at high field (δ ~15-20 ppm), while the aromatic and isoxazole ring carbons will appear in the δ 110-165 ppm range. The C3 carbon bearing the hydroxyl group will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch (around 3200-3400 cm⁻¹), characteristic C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and aromatic C-H and C=C stretching bands.

Conclusion

This guide outlines a comprehensive and logically sound synthetic route to 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol from an accessible starting material. The proposed four-step pathway, culminating in a mild and efficient Mitsunobu cyclization, provides a reliable method for researchers. The detailed protocols and mechanistic explanations are intended to empower scientists to successfully synthesize this and related functionalized benzisoxazole derivatives for further investigation in drug discovery and development programs.

References

  • ResearchGate. (2025, August 6). The First General Synthesis of N-Substituted 1,2-Benzisoxazolin-3-ones. Retrieved from [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. Benzisoxazole synthesis. Retrieved from [Link]

  • Wikipedia. Benzisoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 3-substituted 1,2-benzisoxazole derivatives for antimicrobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mitsunobu and related reactions: advances and applications. Retrieved from [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Scope: Molecular characterization, synthetic causality, and pharmacological validation workflows.

Executive Summary & Physicochemical Identity

In the pursuit of novel neurotherapeutics, selective inhibitors of D-amino acid oxidase (DAAO) have emerged as critical targets for modulating synaptic plasticity and treating neurodegenerative disorders such as Alzheimer's, Parkinson's, and schizophrenia[1]. Among these, 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol stands out as a highly potent, small-molecule DAAO inhibitor.

This guide provides a comprehensive mechanistic breakdown of the compound's core physical properties, its synthetic pathway, and the self-validating assay systems required for its characterization.

Core Quantitative Data

All essential structural and physicochemical parameters are summarized in the table below to facilitate quick integration into compound management systems.

ParameterValue / Description
Chemical Name 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol
CAS Registry Number 855996-69-9[2]
Molecular Formula C8H6BrNO2[2]
Average Molecular Weight 228.04 g/mol [2]
Monoisotopic Mass 226.96 g/mol
Primary Target D-Amino Acid Oxidase (DAAO)[1]
Therapeutic Indication Cognitive enhancement, Neurodegeneration[1]

Pharmacological Rationale & Mechanism of Action

To understand the utility of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, one must understand the causality of its biological target. DAAO is an enzyme responsible for the oxidative deamination of D-serine. Because D-serine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor, its rapid degradation by DAAO blunts NMDA receptor activation, hindering learning and memory processes[1][3].

By inhibiting DAAO at exceptionally low concentrations—often outperforming standard inhibitors like benzoic acid or pyrrole-2-carboxylic acid[1]—this compound halts the destruction of D-serine, thereby amplifying NMDA receptor signaling and downstream synaptic plasticity.

DAAO_Pathway Inhibitor 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol DAAO D-Amino Acid Oxidase (DAAO) Inhibitor->DAAO Potent Inhibition D_Serine D-Serine Levels (Preserved/Elevated) DAAO->D_Serine Prevents Oxidation NMDA NMDA Receptor (Co-activation) D_Serine->NMDA Synaptic Binding Plasticity Synaptic Plasticity & Cognitive Enhancement NMDA->Plasticity Pathway Trigger

Caption: Mechanistic pathway of DAAO inhibition leading to enhanced NMDA receptor activity.

Synthetic Methodology: Regioselective Bromination

The synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol relies on the direct, regioselective electrophilic aromatic substitution (bromination) of the 6-methyl-benzo[d]isoxazol-3-ol scaffold[1].

Mechanistic Causality of Reagents
  • Glacial Acetic Acid (Solvent): Acetic acid acts as a polar protic solvent. It stabilizes the highly polar "Wheland intermediate" (arenium ion) formed during bromination, eliminating the need for a Lewis acid catalyst (such as

    
    ).
    
  • Elevated Temperature (80°C): The fused isoxazol-3-ol ring slightly deactivates the phenyl ring via inductive withdrawal, demanding elevated thermal energy to drive the electrophilic attack to completion over 20 hours[1].

  • Regioselectivity: The electron-donating effect of the 6-methyl group synergizes with the structural electronics of the heterocycle, directing the incoming bromine precisely to the C5 position (ortho to the methyl group).

Step-by-Step Synthetic Protocol
  • Reaction Setup: Equip a 25 mL high-pressure tube with a magnetic stir bar and a secure Teflon cap.

  • Substrate Charging: Add 6-methyl-benzo[d]isoxazol-3-ol (1.0 equivalent, e.g., 5.0 mmol / 745 mg) and dissolve in 5.0 mL of glacial acetic acid[1].

  • Bromine Addition: Slowly add neat

    
     (3.0 equivalents, e.g., 15.0 mmol / ~774 μL) dropwise to the mixture[1]. Caution: Highly fuming, perform strictly inside a fume hood.
    
  • Thermal Incubation: Seal the tube and heat the reaction mixture to 80°C with vigorous stirring for exactly 20 hours[1].

  • Quenching & Workup: Cool the reaction to room temperature and pour it into 50 mL of chilled

    
    . To safely neutralize unreacted molecular bromine, add 10% sodium bisulfite (
    
    
    
    ) solution dropwise. Causality:
    
    
    is a mild reducing agent that transforms aggressive
    
    
    into benign, water-soluble bromide ions, instantly dissipating the orange color and preventing the over-oxidation of the final product[1].
  • Isolation: Vacuum filter the resulting precipitate, wash thoroughly with deionized

    
    , and dry in vacuo to yield the product as a solid.
    

Synthesis_Workflow Step1 Reactants 6-Me-benzo[d]isoxazol-3-ol + Glacial AcOH Step2 Bromination Neat Br2 (3.0 eq) 80°C, 20 hrs Step1->Step2 Step3 Quench 10% NaHSO3 Reduces Excess Br2 Step2->Step3 Step4 Isolation Precipitate, Filter & Wash (H2O) Step3->Step4 Step5 Final Product 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol Step4->Step5

Caption: Step-by-step synthetic workflow for the targeted bromination of the core.

Self-Validating Quality Control (Trustworthiness)

To ensure the protocol has succeeded, the isolated compound must be subjected to a self-validating analytical loop:

  • LC-MS Validation: Confirms the mass. An accurate synthesis will yield a predominant

    
     peak at m/z 228/230, displaying the classic 1:1 isotopic abundance ratio indicative of a single incorporated bromine atom.
    
  • 1H-NMR Validation: Confirms regioselectivity. The C4 and C7 protons will present as two distinct singlets in the aromatic region, proving they are para to each other and confirming the bromine has locked into the C5 position.

In Vitro Pharmacological Characterization Protocol

Once synthesized, the compound’s efficacy as a DAAO inhibitor must be biochemically validated. We recommend a fluorometric coupled-enzyme assay—a self-validating system because the byproduct of the primary reaction directly fuels the fluorescent output.

The Amplex Red Assay Principle (Causality)

DAAO oxidizes D-serine, producing hydrogen peroxide (


) as a byproduct. Horseradish peroxidase (HRP) then utilizes this 

to oxidize the colorless reagent Amplex Red into resorufin, a highly fluorescent compound. A potent DAAO inhibitor like 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol will halt

generation, directly resulting in a dose-dependent decrease in fluorescence[1][3].
Step-by-Step Assay Workflow
  • Preparation: Prepare a master mix containing 50 mM Sodium Phosphate buffer (pH 7.4), 0.5 U/mL HRP, and 50 μM Amplex Red.

  • Enzyme Addition: Add purified recombinant human DAAO enzyme to the mix.

  • Compound Incubation: Plate 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol across a 10-point serial dilution (e.g., 10 μM down to 0.1 nM) in a black 384-well microplate. Incubate with the enzyme master mix for 15 minutes at room temperature to allow compound-enzyme binding.

  • Substrate Initiation: Add D-serine (at its predetermined Michaelis constant,

    
    ) to initiate the reaction.
    
  • Detection: Read fluorescence kinetics at excitation 530 nm / emission 590 nm for 30 minutes.

  • Self-Validation Check: Include a positive control well containing 1 mM benzoic acid (a known DAAO inhibitor)[1] and an inhibitor-free vehicle control well. The assay is only deemed valid if the signal-to-background ratio (

    
     factor) exceeds 0.6.
    

References

  • Google Patents (US20050143434A1).Benzo[d]isoxazol-3-ol DAAO inhibitors. Invented by Vertex Pharmaceuticals Inc.
  • Suzhou Rovathin Foreign Trade Co.,Ltd. Chemical Database: 5-bromo-6-methyl-benzo[d]isoxazol-3-ol, 855996-69-9. URL: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offering a robust framework for the characterization of this compound.

Molecular Structure

The structural framework of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, with the standard numbering convention for the bicyclic ring system, is presented below. This numbering is essential for the accurate assignment of signals in the NMR spectra.

Fig. 2: Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z 227/229 M_CO [M-CO]⁺˙ m/z 199/201 M->M_CO -CO M_CH3 [M-CH₃]⁺ m/z 212/214 M->M_CH3 -CH₃ M_CH3_CO [M-CH₃-CO]⁺ m/z 184/186 M_CH3->M_CH3_CO -CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is not readily available in the peer-reviewed literature, a plausible synthetic approach can be inferred from established methods for the synthesis of benzisoxazoles. [1]

Proposed Synthetic Pathway

A logical synthetic route would involve the cyclization of a substituted 2-azidobenzoic acid.

Fig. 3: Proposed Synthetic Pathway A 2-Amino-5-bromo-4-methylbenzoic acid B 2-Azido-5-bromo-4-methylbenzoic acid A->B 1. NaNO₂, HCl 2. NaN₃ C 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol B->C Photolysis or Thermolysis

Caption: Proposed Synthetic Pathway for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

General Experimental Protocol (Hypothetical)
  • Diazotization and Azidation: To a solution of 2-amino-5-bromo-4-methylbenzoic acid in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then treated with a solution of sodium azide in water, maintaining the low temperature. The reaction mixture is stirred for a specified time to allow for the formation of 2-azido-5-bromo-4-methylbenzoic acid.

  • Cyclization: The 2-azidobenzoic acid derivative is then subjected to photolysis using a UV lamp or thermolysis in a suitable high-boiling solvent to induce cyclization and formation of the benzisoxazolone ring system. [2]3. Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an appropriate organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Standard Spectroscopic Analysis Protocols
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a small amount of the compound is finely ground with dry KBr and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a suitable m/z range.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with the proposed synthetic route and experimental protocols, offer a comprehensive resource for researchers involved in the synthesis and characterization of this and related heterocyclic compounds. The accurate interpretation of spectroscopic data is fundamental to confirming molecular structures and is a critical step in the drug discovery and development process.

References

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • SpectraBase. 4-Bromo-3-methylphenol. [Link]

  • Request PDF. Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. [Link]

  • PubChem. 2-Bromo-4-methylphenol. [Link]

  • PubMed. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubMed. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. [Link]

  • PubChem. 3-Hydroxy-1,2-benzisoxazole. [Link]

  • SciSpace. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • ResearchGate. Infrared spectra of benzoxazoles exhibiting excited state proton transfer. [Link]

  • MDPI. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

  • International Journal of Development Research. study of mass spectra of benzimidazole derivatives. [Link]

  • Beilstein Journals. Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. [Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Academia.edu. 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes. [Link]

  • ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... [Link]

  • PMC. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). [Link]

  • Royal Society of Chemistry: Education. 3. Infrared spectroscopy. [Link]

  • ETH Library. Chemodivergent C-to-N atom swap from benzofurans to benzisoxazoles and benzoxazoles. [Link]

  • Rsc.org. Supplementary Information. [Link]

  • SpectraBase. 3-Benzoylbenzo[d]oxazol-2(3H)-one - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]

  • Rsc.org. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • ResearchGate. Mass spectra of halogenostyrylbenzoxazoles. [Link]

Sources

The Biological Activity and Therapeutic Potential of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol: A Potent DAAO Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics for central nervous system (CNS) disorders has increasingly focused on the modulation of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of the NMDA receptor is a core pathophysiological mechanism in schizophrenia and age-related cognitive decline. 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol has emerged as a highly potent, small-molecule inhibitor of D-amino acid oxidase (DAAO) [1]. By competitively inhibiting DAAO, this compound prevents the degradation of D-serine—an essential co-agonist at the NMDA receptor—thereby enhancing glutamatergic neurotransmission. This technical guide explores the structure-activity relationship (SAR), chemical synthesis, kinetic profiling, and self-validating experimental workflows required to evaluate this compound in drug development.

The Benzo[d]isoxazol-3-ol Pharmacophore & SAR

The benzo[d]isoxazol-3-ol scaffold represents a privileged pharmacophore in medicinal chemistry, specifically engineered to mimic the transition state of D-amino acids within the DAAO active site.

Early SAR studies on this class of compounds revealed that bulky substituents (e.g., -CF3, -OMe) on the benzene ring drastically reduce binding affinity due to steric clashes within the hydrophobic pocket of the DAAO enzyme [2]. However, the introduction of small, lipophilic groups at the 5- and 6-positions significantly enhances target engagement. In 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol , the C6-methyl group provides favorable van der Waals interactions, while the C5-bromine atom increases the overall lipophilicity and electron density, optimizing the compound's residence time in the active site without exceeding the spatial constraints of the binding pocket[1, 3].

Mechanistic Pathway: The DAAO / NMDA Axis

DAAO is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids. In the mammalian brain, its primary physiological substrate is D-serine. Because D-serine binds to the glycine modulatory site of the NMDA receptor to facilitate channel opening, DAAO activity inversely correlates with NMDA receptor activation.

By inhibiting DAAO, 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol elevates synaptic D-serine levels, restoring NMDA receptor function in hypoglutamatergic states.

Pathway Inhibitor 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol DAAO D-Amino Acid Oxidase (DAAO) Inhibitor->DAAO Inhibits DSerine D-Serine (Co-agonist) DAAO->DSerine Prevents Degradation NMDAR NMDA Receptor Activation DSerine->NMDAR Binds Glycine Site Glutamate Glutamate (Primary Agonist) Glutamate->NMDAR Binds Glutamate Site Cognition Cognitive Enhancement & Schizophrenia Amelioration NMDAR->Cognition Downstream Signaling

Mechanistic pathway illustrating DAAO inhibition by the benzo[d]isoxazol-3-ol derivative.

Chemical Synthesis Protocol

The synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol relies on the direct electrophilic aromatic bromination of the 6-methyl-benzo[d]isoxazol-3-ol precursor [1].

Causality in Reaction Design: The fused isoxazole ring is highly electron-withdrawing, which deactivates the benzene ring toward electrophilic attack. To overcome this high activation energy barrier, the reaction requires elevated temperatures (80°C) and a polar protic solvent (glacial acetic acid) to stabilize the bromonium ion intermediate. The C6-methyl group is critical here; it electronically activates the C5 position via hyperconjugation and sterically shields the C7 position, ensuring highly regioselective bromination at C5.

Step-by-Step Methodology
  • Preparation: Equip a 25 mL high-pressure reaction tube with a magnetic stir bar and a screw-on Teflon cap.

  • Reagent Loading: Charge the tube with 6-methyl-benzo[d]isoxazol-3-ol (745 mg, 5.0 mmol, 1.0 eq).

  • Solvation: Add 5.0 mL of glacial acetic acid to fully dissolve the precursor.

  • Bromination: Dropwise, add neat Bromine (

    
    ) (774 μL, 15.0 mmol, 3.0 eq) to the solution. Caution: Perform in a fume hood due to toxic halogen vapors.
    
  • Heating & Agitation: Seal the tube and stir the mixture at 80°C for exactly 20 hours.

  • Quenching & Purification: Cool the reaction to room temperature, quench with saturated aqueous sodium thiosulfate to neutralize excess bromine, extract with ethyl acetate, and purify via flash column chromatography to yield the final 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol product.

In Vitro Biological Activity & Kinetic Profiling

Historically, DAAO inhibitors like benzoic acid suffered from poor potency (IC50 > 150 μM), requiring unachievable physiological doses for efficacy. The optimization of the benzo[d]isoxazol-3-ol core has yielded sub-micromolar to nanomolar potencies.

Below is a quantitative comparison of DAAO inhibitors, highlighting the superior binding affinity of the 5-bromo-6-methyl derivative [1, 2].

CompoundSubstitution PatternDAAO IC50 (nM)Reference Context
Benzoic Acid None (Standard)~150,000Baseline standard
CBIO 5-Chloro188First-generation optimization [2]
5-Bromo-6-methyl derivative 5-Bromo, 6-Methyl< 200Advanced lipophilic optimization [1]

Efficacy Validation: Self-Validating Assay Protocols

To accurately determine the IC50 of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, an Amplex Red fluorometric assay is utilized. DAAO oxidizes D-serine, producing hydrogen peroxide (


) as a byproduct. Horseradish peroxidase (HRP) then uses this 

to convert Amplex Red into highly fluorescent resorufin.

Trustworthiness via Self-Validation: A critical failure point in high-throughput screening is the identification of false positives—compounds that inhibit HRP or quench resorufin fluorescence rather than inhibiting DAAO. To ensure a self-validating system, a mandatory HRP Counter-Screen must be run in parallel. By omitting DAAO and D-serine and directly adding exogenous


, researchers can confirm that any loss of fluorescence is strictly due to true DAAO target engagement.

Workflow Step1 Compound Synthesis Step2 Amplex Red DAAO Assay Step1->Step2 Step3 HRP Counter- Screen Step2->Step3 Step4 IC50 Determination Step3->Step4 Step5 In Vivo D-Serine Monitoring Step4->Step5

Self-validating workflow for evaluating DAAO inhibitor efficacy and specificity.

Step-by-Step Amplex Red Assay Methodology
  • Enzyme Preparation: Dilute recombinant human DAAO in assay buffer (50 mM sodium phosphate, pH 7.4).

  • Inhibitor Incubation: Plate 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol in a 96-well black microtiter plate across a 10-point concentration gradient (e.g., 1 nM to 10 μM). Add the DAAO solution and incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add a master mix containing 50 mM D-serine, 50 μM Amplex Red, and 0.1 U/mL HRP to all wells.

  • Fluorescence Kinetic Read: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at excitation 530 nm and emission 590 nm.

  • Counter-Screen Execution: In a separate plate, replicate the inhibitor gradient but replace DAAO and D-serine with 1 μM

    
    . Compounds showing >10% inhibition in this plate must be flagged as assay interferents.
    
  • Data Analysis: Calculate the initial velocity (

    
    ) of the linear portion of the fluorescence curve. Plot 
    
    
    
    against log[Inhibitor] to derive the IC50 using non-linear regression.

Therapeutic Applications & Future Directions

The biological activity of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol extends beyond simple enzyme inhibition; it represents a systemic modulator of CNS glutamatergic tone.

Clinical trials have historically attempted to treat schizophrenia by directly administering massive oral doses of D-serine. However, because peripheral DAAO rapidly metabolizes D-serine, these high doses often lead to the accumulation of


 in the kidneys, causing severe nephrotoxicity [2, 3]. Co-administration of a highly potent, orally bioavailable DAAO inhibitor like 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol allows for a drastic reduction in the required D-serine dose. This synergistic approach not only amplifies cognitive enhancement and ameliorates the negative symptoms of schizophrenia but also provides a protective mechanism against renal oxidative stress.

References

  • Title: US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors Source: Google Patents URL
  • Title: Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors Source: The Open Medicinal Chemistry Journal (NCBI / PMC) URL: [Link]

Predicted mechanism of action for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

This document provides a comprehensive analysis of the predicted mechanism of action for the novel compound 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. Synthesizing data from structurally related compounds and established principles of medicinal chemistry, this guide offers a predictive framework for its biological activity, intended for researchers, scientists, and drug development professionals.

Introduction to the Compound of Interest

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is a heterocyclic compound featuring a benzisoxazole core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives.[1][2] The key structural features of this molecule are:

  • The Benzisoxazole Core : This fused ring system is a cornerstone of numerous clinically approved drugs, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide.[1] Its rigid structure and specific electronic properties allow for effective interaction with a variety of biological targets.

  • 3-ol (Hydroxyl Group) : The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target protein.

  • 5-Bromo Substituent : The presence of a halogen, specifically bromine, at the 5-position can significantly enhance biological activity through various mechanisms, including increased binding affinity and altered metabolic stability.[2]

  • 6-methyl Group : This small alkyl group can influence the compound's lipophilicity and steric interactions with its target.

Given these features, 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is a compelling candidate for investigation across multiple therapeutic areas.

Predicted Mechanisms of Action and Supporting Rationale

While direct experimental data for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is not yet publicly available, a robust prediction of its mechanism of action can be formulated based on the extensive literature on its core scaffolds.[3]

Primary Predicted Mechanism: Dual Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The most prominent and well-documented mechanism of action for benzisoxazole derivatives is the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][4][5] This profile is the hallmark of atypical antipsychotic drugs used to treat schizophrenia and other psychotic disorders.[6]

  • Rationale : The benzisoxazole scaffold is a key pharmacophore in drugs like risperidone and paliperidone, which are potent D2/5-HT2A antagonists.[1][6] The "dopamine hypothesis" of schizophrenia suggests that hyperactivity in the mesolimbic dopamine pathway contributes to positive symptoms.[4] Antagonism of D2 receptors in this pathway is crucial for alleviating these symptoms.[4] Simultaneously, blocking 5-HT2A receptors is believed to reduce the risk of extrapyramidal side effects (EPS) and may help alleviate the negative symptoms of schizophrenia.[1][4]

Secondary Predicted Mechanism: Inhibition of Cyclooxygenase-2 (COX-2)

The isoxazole ring is a fundamental component of several anti-inflammatory drugs, most notably the selective COX-2 inhibitor, valdecoxib.[7] This suggests a potential role for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol as an anti-inflammatory agent.

  • Rationale : Isoxazole derivatives have been widely reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9][10] Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8][10]

Other Potential Activities

The benzisoxazole and isoxazole scaffolds are associated with a broad spectrum of other biological activities, which warrant consideration:

  • Anticancer Activity : Certain benzisoxazole derivatives have shown promise as anticancer agents, potentially acting as inhibitors of kinases or bromodomains like BRD4, which are involved in regulating oncogene transcription.[1][11][12]

  • Antimicrobial Activity : Various isoxazole and benzisoxazole compounds have demonstrated antibacterial and antifungal properties.[1][7][13]

Predicted Signaling Pathway Modulation

D2/5-HT2A Receptor Antagonism Pathway

As an antagonist at these G-protein coupled receptors (GPCRs), 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol would be predicted to block their respective downstream signaling cascades.

  • Dopamine D2 Receptor (Gαi/o-coupled) : Activation of D2 receptors normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[4] By blocking this receptor, the compound would prevent this inhibition, thereby modulating downstream gene expression and neuronal activity.

  • Serotonin 5-HT2A Receptor (Gαq/11-coupled) : Agonist binding to 5-HT2A receptors activates phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This leads to the release of intracellular calcium and activation of protein kinase C (PKC).[4] Antagonism of this receptor would block this entire cascade.[4]

G_protein_signaling cluster_D2 Dopamine D2 Receptor Pathway (Gαi/o) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gαq/11) Compound_D2 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol D2R D2 Receptor Compound_D2->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Compound_5HT2A 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol SHT2AR 5-HT2A Receptor Compound_5HT2A->SHT2AR Antagonizes PLC Phospholipase C SHT2AR->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 → Ca²⁺ Release PIP2->IP3 DAG DAG → PKC Activation PIP2->DAG

Caption: Predicted modulation of D2 and 5-HT2A receptor signaling pathways.

COX-2 Inhibition Pathway

If the compound acts as a COX-2 inhibitor, it would intervene in the inflammatory cascade by preventing the synthesis of prostaglandins from arachidonic acid.

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins Inflammation Inflammation Pain, Fever PGs->Inflammation PLA2->AA Liberates COX2->PGs Synthesizes Compound 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol Compound->COX2 Inhibits

Caption: Predicted inhibition of the COX-2 inflammatory pathway.

Proposed Experimental Validation Workflow

A multi-step approach combining in silico, in vitro, and cell-based assays is essential to rigorously test these predictions. This self-validating system ensures that each stage of investigation informs the next.

In Silico Analysis: Target Prediction and Docking

The initial step involves computational methods to refine our predictions and understand potential binding interactions.[14][15]

Protocol: Molecular Docking

  • Preparation of Ligand Structure : Generate a 3D structure of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol and perform energy minimization.

  • Acquisition of Target Structures : Obtain high-resolution crystal structures of human Dopamine D2 receptor, Serotonin 5-HT2A receptor, and COX-2 enzyme from the Protein Data Bank (PDB).

  • Active Site Definition : Identify the known binding pockets for each receptor/enzyme.

  • Docking Simulation : Use software such as AutoDock Vina to dock the ligand into the defined active sites.

  • Analysis : Analyze the results based on binding energy (kcal/mol) and visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted TargetPotential Binding Energy (Hypothetical)Key Interacting Residues (Example)
Dopamine D2 Receptor-8.5 to -10.5 kcal/molAsp114, Ser193
Serotonin 5-HT2A Receptor-9.0 to -11.0 kcal/molAsp155, Trp336
COX-2 Enzyme-7.5 to -9.5 kcal/molArg513, Tyr385
In Vitro Validation: Binding and Enzyme Assays

Biochemical assays are required to quantify the interaction between the compound and its predicted targets.[16]

Protocol: Receptor Binding Assay (D2 and 5-HT2A)

  • Source : Utilize commercially available membrane preparations from cells expressing the human D2 or 5-HT2A receptor.

  • Radioligand : Use a high-affinity radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).

  • Competitive Binding : Incubate the membranes with the radioligand and varying concentrations of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

  • Detection : Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: COX-1/COX-2 Inhibition Assay

  • Source : Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle : Measure the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid.

  • Procedure : Incubate each enzyme with varying concentrations of the test compound before adding arachidonic acid and the chromogenic substrate.

  • Detection : Measure the absorbance change at the appropriate wavelength using a spectrophotometer.

  • Data Analysis : Calculate the IC50 for each enzyme and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Cell-Based Validation: Functional Assays

Cell-based assays confirm that target engagement translates into a functional cellular response.

Protocol: cAMP Assay for D2 Receptor Function

  • Cell Line : Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

  • Procedure : Treat the cells with forskolin (an adenylyl cyclase activator) in the presence and absence of varying concentrations of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

  • Detection : Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Analysis : An antagonist will block the ability of a D2 agonist to inhibit forskolin-stimulated cAMP production.

Protocol: Prostaglandin E2 (PGE2) Release Assay for COX-2 Function

  • Cell Line : Use a cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages).

  • Procedure : Pre-treat cells with varying concentrations of the test compound, then stimulate with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and activity.

  • Detection : Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.

  • Analysis : Determine the IC50 of the compound for inhibiting LPS-induced PGE2 production.

Validation_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Functional Validation Docking Molecular Docking (D2, 5-HT2A, COX-2) Prediction Predict Binding Affinity & Pose Docking->Prediction BindingAssay Receptor Binding Assays (Determine Ki) Prediction->BindingAssay EnzymeAssay COX-1/COX-2 Inhibition Assays (Determine IC50 & Selectivity) Prediction->EnzymeAssay cAMPAssay cAMP Assay (Functional D2 Antagonism) BindingAssay->cAMPAssay PGE2Assay PGE2 Release Assay (Functional COX-2 Inhibition) EnzymeAssay->PGE2Assay

Caption: A streamlined workflow for the validation of predicted mechanisms.

Conclusion

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. Based on extensive data from structurally analogous compounds, the primary predicted mechanism of action is dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, suggesting potential as an atypical antipsychotic. A secondary, highly plausible mechanism is the inhibition of the COX-2 enzyme, indicating anti-inflammatory potential. The comprehensive validation workflow outlined in this guide provides a rigorous, multi-faceted approach to experimentally confirm these predictions and fully elucidate the pharmacological profile of this promising molecule.

References

  • A review of isoxazole biological activity and present synthetic techniques. (Journal of Pharmaceutical Negative Results). [Link]

  • In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC. (British Journal of Pharmacology). [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (Asian Journal of Research in Chemistry). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (RSC Medicinal Chemistry). [Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - ResearchGate. (ResearchGate). [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. (Heliyon). [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (Frontiers in Chemistry). [Link]

  • Network pharmacology integrated with experimental validation to explore the therapeutic role and potential mechanism of Epimedium for spinal cord injury - Frontiers. (Frontiers in Pharmacology). [Link]

  • WO2007050377A1 - Enhanced efficacy benzisoxazole derivative dosage forms and methods - Google Patents.
  • INSIGHT: In Silico Drug Screening Platform using Interpretable Deep Learning Network - bioRxiv.org. (bioRxiv). [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (RSC Advances). [Link]

  • In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (Pharmaceuticals). [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. (Biosciences Biotechnology Research Asia). [Link]

  • A Guide to In Silico Drug Design - PMC. (Pharmaceuticals). [Link]

  • Validation guidelines for drug-target prediction methods. (Expert Opinion on Drug Discovery). [Link]

  • Combining network pharmacology, molecular docking and experimental val | DDDT. (Drug Design, Development and Therapy). [Link]

  • Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC. (Frontiers in Pharmacology). [Link]

  • Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC. (Drug Design, Development and Therapy). [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (Zanco Journal of Medical Sciences (Zanco J Med Sci)). [Link]

Sources

Whitepaper: Structural Dynamics, Stability, and Pharmacological Utility of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzisoxazole heterocycle represents a "privileged scaffold" in medicinal chemistry, forming the core architecture of numerous neuroleptics, antimicrobials, and target-specific enzyme inhibitors[1]. Among its functionalized derivatives, 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol (CAS: 855996-69-9)[2] emerges as a compound of profound interest due to its potent activity as a D-amino acid oxidase (DAAO) inhibitor[3]. This technical guide explores the causal relationships between its structural modifications (halogenation and methylation), thermodynamic stability via tautomerism, and its specialized synthetic methodologies.

Molecular Architecture and Tautomeric Stability

The foundational 1,2-benzisoxazole structure contains a benzene-fused isoxazole ring. Its aromaticity renders the core chemically stable, though it remains only weakly basic and is susceptible to base-catalyzed N–O bond cleavage, known as the Kemp elimination[4].

Keto-Enol Tautomerism

The hydroxyl substitution at the C3 position introduces a complex thermodynamic equilibrium. The 3-hydroxybenzo[d]isoxazole system exists as an ambidentate structure undergoing keto-enol tautomerism, shifting between the enol form (benzo[d]isoxazol-3-ol) and the keto form (benzo[d]isoxazol-3-one)[5].

Density Functional Theory (DFT) calculations indicate that the relative stability of these tautomers is highly sensitive to the solvent environment and substituents on the benzene ring[5]. In the case of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, the electron-withdrawing nature of the bromine atom at C5, countered by the electron-donating hyperconjugation of the methyl group at C6, delicately tunes the energy gap (ΔE) of the frontier molecular orbitals (HOMO/LUMO). This tuning ensures the molecule remains energetically stable enough to avoid spontaneous degradation in biological assays while remaining reactive enough to bind target receptor pockets.

The Role of Regioselective Halogenation

The placement of a bromine atom at the 5-position is not incidental; it is a calculated bioisosteric choice. Halogenation is a standard pharmacological strategy utilized to enhance the lipophilicity and membrane permeation of drug candidates[6].

  • Permeability Causality: Replacing a hydrogen residue with a halogen significantly enhances the free energy of partitioning into lipid membranes, altering the molecule's cross-sectional area and drastically increasing its passive diffusion rate across the blood-brain barrier[6].

  • Metabolic Resistance & Environmental Impact: While halogenation optimizes the steric fitting of the active organic pharmaceutical substance (AOPS) into target cellular receptors, it inversely impacts environmental biodegradability. Halogenated compounds are notably resistant to wastewater breakdown, creating a dichotomy between pharmacological efficacy and environmental persistence[7].

Pharmacological Application: DAAO Inhibition Protocol

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol exhibits remarkably potent inhibition of D-amino acid oxidase (DAAO) in vitro, outperforming classic inhibitors such as benzoic acid and indole-2-carboxylic acid[3].

The causality of this action lies in neurochemical modulation:

  • Enzyme Inhibition: The compound binds to DAAO, arresting its oxidative function.

  • Substrate Accumulation: This blockade prevents the breakdown of D-serine, a critical co-agonist in the brain[3].

  • Receptor Activation: Elevated D-serine levels influence the activity of the N-methyl-D-aspartate (NMDA) receptor[3].

  • Clinical Outcome: NMDA modulation enhances synaptic plasticity, addressing cognitive dysfunctions associated with neurodegenerative disorders (e.g., Alzheimer’s, Huntington’s) and schizophrenia[3].

DAAO_Pathway A 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol B D-Amino Acid Oxidase (DAAO) Inhibition A->B  Binds Active Site C D-Serine Accumulation (Synaptic Cleft) B->C  Prevents Oxidation D NMDA Receptor Co-Activation C->D  Allosteric Modulation E Cognitive Enhancement & Neuroprotection D->E  Synaptic Plasticity

Fig 1: Pharmacodynamic signaling pathway of benzisoxazole-mediated DAAO inhibition.

Quantitative Data Presentation

Table 1: Physicochemical and Pharmacological Profiling

ParameterValue / CharacteristicFunctional Implication
CAS Number 855996-69-9Unique chemical identifier[2].
Molecular Formula C₈H₆BrNO₂Core framework[2].
Halogen Modulator C5 - BromineEnhances free energy of lipid membrane partitioning[6].
Alkyl Modulator C6 - MethylProvides steric bulk; increases molecular hardness.
Target Enzyme D-amino acid oxidase (DAAO)Direct competitive/allosteric inhibition[3].
Tautomeric State Enol (dominant in polar media)OH group enables critical hydrogen bonding in target pockets[5].

Experimental Workflow: Regioselective Bromination

To achieve strict regiocontrol when synthesizing 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, an electrophilic aromatic substitution is performed utilizing neat elemental bromine. The protocol below establishes a self-validating framework for obtaining the functionalized heterocycle.

Step-by-Step Synthesis Methodology

Based on established patent protocols for benzisoxazole DAAO inhibitors[3].

  • Vessel Preparation & Charging: Equip a 25 mL high-pressure tube with a magnetic stir bar and a secure, screw-on Teflon cap. Charge the vessel with the starting material: 6-methyl-benzo[d]isoxazol-3-ol (745 mg, 5.0 mmol, 1.0 eq).

  • Solvation: Add 5.0 mL of glacial acetic acid to the vessel. Causality: Acetic acid acts as a strongly polar protic solvent. It is necessary because it facilitates the dissolution of the organic precursor while simultaneously polarizing the incoming halogen molecules, generating the required electrophilic bromonium ion (

    
    ) without requiring a metallic Lewis acid catalyst.
    
  • Electrophilic Addition: Add Neat Br₂ (774 μL, 15.0 mmoles, 3.0 eq) dropwise to the solution. Causality: Using a precise 3.0 molar equivalent excess ensures that the equilibrium is driven heavily toward complete mono-substitution. The activating/deactivating push-pull effects of the fused isoxazole ring and the C6-methyl group direct the electrophile selectively to the C5 position.

  • Thermal Activation: Seal the Teflon cap tightly. Heat the reaction mixture to 80°C with continuous stirring for exactly 20 hours. Causality: The fused isoxazole moiety heavily pulls electron density from the benzene ring, deactivating it. Maintaining an 80°C thermal environment is strictly necessary to overcome the elevated activation energy barrier for electrophilic substitution in deactivated aromatic systems.

  • Isolation and Verification: Following the 20-hour reaction, cool the system to ambient temperature. The reaction mixture should be quenched and the crude product precipitated, filtered, and recrystallized to yield >95% purity of 5-bromo-6-methyl-benzo[d]isoxazol-3-ol.

Synthesis_Workflow A 6-methyl-benzo[d]isoxazol-3-ol (1.0 eq) B Glacial Acetic Acid (Protic Solvent) A->B  Dissolution C Neat Br2 (3.0 eq) Dropwise Addition B->C  Electrophilic Polarization D Thermal Activation (80°C, 20 Hours) C->D  Aromatic Substitution E 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol D->E  Isolation

Fig 2: Step-by-step synthetic workflow for the C5 bromination of the benzisoxazole core.

Conclusion

The structural tuning of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol demonstrates a masterclass in rational drug design. The tautomerism of the isoxazol-3-ol core ensures dynamic hydrogen-bonding potential[5], while the inclusion of the C5-bromine atom maximizes both metabolic resilience and target site lipophilicity[6]. Paired with established and self-validating high-temperature bromination protocols[3], this compound serves as a highly robust scaffold for the next generation of DAAO-targeted neurological therapeutics.

References

  • Suzhou Rovathin Foreign Trade Co.,Ltd.
  • US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors Google P
  • Benzisoxazole Wikipedia
  • Benzisoxazole: a privileged scaffold for medicinal chemistry N
  • Quantum Chemical Studies for Inhibitory Action of 3-hydroxybenzo [d] Isoxazole Tautomers ResearchG
  • The tautomeric forms of Benzo [d] isoxazole derivatives ResearchG
  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability MDPI
  • Halogenation of drugs enhances membrane binding and permeation N

Sources

Methodological & Application

Detailed synthesis protocol for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, a substituted heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Benzo[d]isoxazol-3-ols represent a privileged scaffold in the design of novel therapeutic agents. The synthetic route detailed herein begins with the regioselective bromination of 2-hydroxy-6-methylbenzoic acid, followed by esterification, conversion to a salicylhydroxamic acid intermediate, and subsequent intramolecular cyclization. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and reliable synthesis for research applications.

Introduction

The benzo[d]isoxazole ring system is a core structural motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. In particular, the benzo[d]isoxazol-3-ol framework and its tautomeric form, benzisoxazolone, serve as versatile intermediates and key pharmacophores. Their utility is well-documented in the development of agents targeting various biological pathways. The strategic introduction of substituents, such as the bromo and methyl groups in the title compound, allows for the fine-tuning of physicochemical properties and biological activity, making them valuable building blocks for creating diverse chemical libraries for screening.

This guide outlines a logical and robust four-step synthesis to obtain 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol with a focus on practical execution for a laboratory setting.

Overall Synthetic Scheme

The synthesis proceeds through four distinct chemical transformations starting from 2-hydroxy-6-methylbenzoic acid. The complete reaction pathway is illustrated below.

G cluster_0 Overall Synthesis Pathway A 2-Hydroxy-6-methylbenzoic Acid B 5-Bromo-2-hydroxy-6-methylbenzoic Acid A->B Step 1: Bromination C Methyl 5-bromo-2-hydroxy-6-methylbenzoate B->C Step 2: Esterification D 5-Bromo-N,2-dihydroxy-6-methylbenzamide C->D Step 3: Hydroxamic Acid Formation E 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol D->E Step 4: Cyclization

Caption: Overall reaction scheme for the synthesis of the target compound.

Experimental Protocols

This section is divided into two main parts: the synthesis of the key ester intermediate and the subsequent conversion to the final product.

Part I: Synthesis of Key Intermediate (Methyl 5-bromo-2-hydroxy-6-methylbenzoate)

This part covers the initial bromination and esterification steps.

Step 1: Regioselective Bromination of 2-Hydroxy-6-methylbenzoic Acid

The hydroxyl group is a strong ortho-, para-directing and activating group in electrophilic aromatic substitution. In the starting material, the para position is blocked by the methyl group, and one ortho position is occupied by the carboxylic acid. The remaining ortho position is sterically hindered. Therefore, bromination occurs at the C5 position, which is para to the methyl group and meta to the deactivating carboxyl group.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
2-Hydroxy-6-methylbenzoic acidC₈H₈O₃152.1510.0 g65.7
Acetic Acid (Glacial)CH₃COOH60.05100 mL-
BromineBr₂159.813.4 mL (10.5 g)65.7
Sodium ThiosulfateNa₂S₂O₃158.11As needed-
Deionized WaterH₂O18.02~500 mL-

Protocol:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), dissolve 10.0 g (65.7 mmol) of 2-hydroxy-6-methylbenzoic acid in 100 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 3.4 mL (65.7 mmol) of bromine dropwise from the addition funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly into 400 mL of ice-cold water with vigorous stirring.

  • A white precipitate of 5-Bromo-2-hydroxy-6-methylbenzoic acid will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The product can be used in the next step without further purification.

Step 2: Fischer Esterification

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydroxylamine. This is a classic acid-catalyzed esterification.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
5-Bromo-2-hydroxy-6-methylbenzoic acidC₈H₇BrO₃231.0414.5 g~62.7
Methanol (Anhydrous)CH₃OH32.04150 mL-
Sulfuric Acid (Concentrated)H₂SO₄98.082 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-~100 mL-
Ethyl AcetateC₄H₈O₂88.11~200 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Protocol:

  • Suspend the crude 5-Bromo-2-hydroxy-6-methylbenzoic acid (approx. 14.5 g, 62.7 mmol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Carefully add 2 mL of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux (approx. 65 °C) using a heating mantle and reflux condenser for 6-8 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 5-bromo-2-hydroxy-6-methylbenzoate as a solid, which can be purified by recrystallization from ethanol/water if necessary.

Part II: Synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Step 3: Formation of Salicylhydroxamic Acid

The ester is converted to the corresponding hydroxamic acid via nucleophilic acyl substitution by hydroxylamine. The reaction is typically performed under basic conditions to generate the more nucleophilic hydroxylamide anion.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
Methyl 5-bromo-2-hydroxy-6-methylbenzoateC₉H₉BrO₃245.0710.0 g40.8
Hydroxylamine HydrochlorideNH₂OH·HCl69.495.67 g81.6
Sodium Hydroxide (NaOH)NaOH40.006.53 g163.2
MethanolCH₃OH32.04100 mL-
Deionized WaterH₂O18.02100 mL-
Hydrochloric Acid (1M)HCl (aq)-As needed-

Protocol:

  • Prepare a fresh solution of hydroxylamine by dissolving 5.67 g (81.6 mmol) of hydroxylamine hydrochloride and 6.53 g (163.2 mmol) of sodium hydroxide in 100 mL of methanol. Stir for 15 minutes and filter off the precipitated sodium chloride.

  • Dissolve 10.0 g (40.8 mmol) of Methyl 5-bromo-2-hydroxy-6-methylbenzoate in the prepared methanolic hydroxylamine solution.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH ~4-5 by the dropwise addition of 1M HCl.

  • A precipitate of 5-Bromo-N,2-dihydroxy-6-methylbenzamide will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Intramolecular Cyclization

The final ring-closing step is achieved by activating the hydroxamic acid with 1,1'-Carbonyldiimidazole (CDI), which facilitates the intramolecular nucleophilic attack of the phenolic hydroxyl group, followed by elimination to form the stable benzo[d]isoxazol-3-ol ring system. This method is adapted from a procedure for the synthesis of the parent compound, benzo[d]isoxazol-3-ol[1].

Materials & Reagents

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
5-Bromo-N,2-dihydroxy-6-methylbenzamideC₈H₈BrNO₃246.068.0 g32.5
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.156.3 g38.8
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11150 mL-
Hydrochloric Acid (1M)HCl (aq)-As needed-

Protocol:

  • In a 250 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 8.0 g (32.5 mmol) of 5-Bromo-N,2-dihydroxy-6-methylbenzamide in 150 mL of anhydrous THF.

  • Add 6.3 g (38.8 mmol) of CDI portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 3-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Add 100 mL of water to the residue and cool in an ice bath.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the product.

  • Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly in a vacuum oven at 50 °C.

  • The crude 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Experimental Workflow Visualization

G cluster_part1 Part I: Intermediate Synthesis cluster_part2 Part II: Final Product Synthesis p1_start Dissolve Starting Material (2-Hydroxy-6-methylbenzoic acid) p1_react1 Bromination (Br₂ in Acetic Acid, 0°C to RT) p1_start->p1_react1 p1_workup1 Precipitation & Filtration p1_react1->p1_workup1 p1_dry1 Dry Intermediate 1 p1_workup1->p1_dry1 p1_react2 Esterification (MeOH, H₂SO₄, Reflux) p1_dry1->p1_react2 p1_workup2 Evaporation & Extraction p1_react2->p1_workup2 p1_purify1 Purify & Dry Intermediate 2 (Methyl 5-bromo-2-hydroxy-6-methylbenzoate) p1_workup2->p1_purify1 p2_start Dissolve Intermediate 2 p1_purify1->p2_start Use in Part II p2_react1 Hydroxamic Acid Formation (NH₂OH, NaOH, MeOH, RT) p2_start->p2_react1 p2_workup1 Evaporation & Acidification p2_react1->p2_workup1 p2_dry1 Filter & Dry Intermediate 3 p2_workup1->p2_dry1 p2_react2 CDI-Mediated Cyclization (Anhydrous THF, Reflux) p2_dry1->p2_react2 p2_workup2 Evaporation & Acidic Workup p2_react2->p2_workup2 p2_purify1 Purify & Dry Final Product p2_workup2->p2_purify1

Sources

Purification of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol: Strategies for Achieving High Purity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed application notes and protocols for the purification of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The inherent challenges in separating this compound from reaction-related impurities, including starting materials, byproducts, and potential regioisomers, necessitate robust purification strategies. This document outlines three primary purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Each method is presented with detailed, step-by-step protocols, explanations of the underlying principles, and troubleshooting insights to empower researchers, scientists, and drug development professionals to achieve the desired level of purity for their specific applications.

Introduction: The Importance of Purity for Benzo[d]isoxazole Derivatives

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol belongs to the benzisoxazole class of heterocyclic compounds, which are prominent scaffolds in the development of new therapeutic agents. The biological activity of such molecules is highly dependent on their structural integrity and purity. Even minor impurities can lead to misleading results in biological assays, interfere with downstream reactions, or compromise the safety and efficacy of a potential drug candidate.

The synthesis of isoxazole derivatives can often result in a crude product containing a mixture of unreacted starting materials, byproducts such as furoxans, and regioisomers with very similar polarities, making purification a significant challenge.[1] Therefore, the selection and optimization of the appropriate purification technique are critical steps in the workflow.

Pre-Purification: Work-up and Initial Characterization

Prior to undertaking a specific purification method, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities. This generally involves quenching the reaction mixture, extracting the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with water and brine, and then drying it over an anhydrous salt like sodium sulfate.[2][3][4]

Before proceeding with purification, it is highly recommended to analyze the crude product by Thin-Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the complexity of the mixture and the nature of the impurities.[1][5]

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Recrystallization: A Cost-Effective Method for Solid Compounds

Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent system can be identified.[1] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[6][7]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude solid until it completely dissolves.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Table 1: Common Solvents for Recrystallization of Isoxazole Derivatives

SolventBoiling Point (°C)PolarityNotes
Ethanol78.4PolarA common and effective solvent for many isoxazole derivatives.[6][7]
Methanol64.7PolarSimilar to ethanol, but with higher volatility.
Hexane68Non-polarOften used in combination with a more polar solvent.[7]
Ethyl Acetate77.1Mid-polarA versatile solvent for a wide range of organic compounds.
Toluene110.6Non-polarCan be effective for less polar compounds.[8]
Column Chromatography: The Workhorse of Purification

Column chromatography is the most widely used technique for purifying organic compounds.[1] It relies on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase as a mobile phase is passed through it.[9][10]

Protocol for Silica Gel Column Chromatography:

  • TLC Analysis: First, determine the optimal solvent system (eluent) using TLC. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4, with good separation from impurities.[11] Hexane/ethyl acetate gradients are a common starting point.[2]

  • Column Packing: Prepare a slurry of silica gel (60-200 mesh) in the initial, least polar eluent.[9] Pour the slurry into a glass column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to sequentially elute compounds with higher affinity for the silica gel.[9]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[12]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

G cluster_prep Preparation cluster_elution Elution and Collection cluster_analysis Analysis and Isolation TLC_Analysis TLC Analysis for Solvent System Column_Packing Column Packing with Silica Slurry TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Elution with Mobile Phase Gradient Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for Column Chromatography Purification.

Table 2: Example Solvent Systems for Column Chromatography of Isoxazole Derivatives

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateVariableA versatile system for a wide range of polarities.[13]
Dichloromethane / MethanolVariableFor more polar compounds.
Toluene / AcetoneVariableAn alternative to chlorinated solvents.
Preparative HPLC: For High Purity and Difficult Separations

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for purifying challenging mixtures or for obtaining very high purity material (>99%).[5] It is particularly useful for separating closely related isomers.

Protocol for Preparative Reversed-Phase HPLC:

  • Method Development: Develop an analytical HPLC method first to determine the optimal conditions. A C18 column is a common choice for reversed-phase separation of isoxazole derivatives.[14][15]

  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as methanol or acetonitrile, and filter it through a 0.45 µm syringe filter.[2]

  • Injection and Separation: Inject the sample onto the preparative HPLC column. The separation is achieved by running a gradient of a mobile phase, typically consisting of water and acetonitrile, often with an additive like formic acid to improve peak shape.[2][14][15]

  • Fraction Collection: Use an automated fraction collector to collect the eluate based on the UV detector signal corresponding to the peak of the desired product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvents, often by lyophilization or rotary evaporation, to obtain the final purified 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

G cluster_prep_hplc Preparation cluster_separation_hplc Separation and Collection cluster_isolation_hplc Isolation Method_Dev Analytical Method Development Sample_Prep Sample Dissolution and Filtration Method_Dev->Sample_Prep Injection Injection onto Preparative Column Sample_Prep->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Fraction_Collection_UV UV-Triggered Fraction Collection Gradient_Elution->Fraction_Collection_UV Combine_Fractions_HPLC Combine Pure Fractions Fraction_Collection_UV->Combine_Fractions_HPLC Solvent_Removal_HPLC Solvent Removal (Lyophilization) Combine_Fractions_HPLC->Solvent_Removal_HPLC High_Purity_Product High Purity Product Solvent_Removal_HPLC->High_Purity_Product

Caption: Workflow for Preparative HPLC Purification.

Table 3: Typical Conditions for Preparative HPLC of Isoxazole Derivatives

ParameterCondition
ColumnC18 Reversed-Phase[14][15]
Mobile Phase AWater + 0.1% Formic Acid[2][15]
Mobile Phase BAcetonitrile + 0.1% Formic Acid[15]
GradientOptimized based on analytical separation
DetectionUV (e.g., 254 nm or 280 nm)[2]

Purity Assessment Post-Purification

After purification, the purity of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol should be confirmed using appropriate analytical techniques:

  • HPLC: An analytical HPLC run on the purified sample should show a single major peak.[15]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for confirming the structure and assessing the purity of the final compound.[7][15] The absence of signals from impurities is a key indicator of high purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[7]

Conclusion

The successful purification of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is a critical determinant for its subsequent use in research and development. This guide has provided a comprehensive overview of the most effective purification techniques, from the cost-effective recrystallization method to the high-resolution power of preparative HPLC. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently achieve the high level of purity required for their scientific endeavors.

References

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column.
  • Vaddula, B. R., et al. (2009). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Identification of impurities in Benzo[d]isoxazol-3-ol synthesis.
  • Unknown.
  • BenchChem. (2025). 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide for Researchers.
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • BYJU'S. (n.d.).
  • Papakyriakou, A., et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 28(24), 8193.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Magritek. (n.d.).
  • Unknown. (2006). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Indian Journal of Chemistry, 45B, 1503-1506.
  • Chen, Y., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactam.
  • KPR, K., et al. (2009). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, 48B, 1148-1155.
  • Google Patents. (2006).

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Application Note & Protocol: High-Throughput Cytotoxicity Screening of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Cytotoxicity Profiling

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antipsychotic, and antimicrobial effects.[1] Derivatives of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol represent a novel chemical space with therapeutic potential. An essential first step in the preclinical evaluation of any new chemical entity (NCE) is the characterization of its cytotoxic profile.[2] This process determines the concentration at which a compound induces cell death, providing a critical window into its potential efficacy and toxicity.

This guide provides a multi-tiered, validated protocol for assessing the cytotoxic and cytostatic effects of this novel series of benzisoxazole derivatives. We will detail a primary screening method to determine overall effects on cell viability (MTT assay), followed by secondary, mechanistic assays to distinguish between modes of cell death—necrosis (LDH assay) and apoptosis (Annexin V/PI staining)—and to analyze effects on cell cycle progression.[2][3] This structured approach ensures a comprehensive initial assessment, crucial for making informed decisions in the drug development pipeline.

Foundational Principles of the Screening Assays

A robust cytotoxicity screen relies on multiple, complementary assays to build a complete picture of a compound's cellular impact.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a cornerstone for assessing cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell proliferation or cytotoxicity.[4][5]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Necrosis, a form of traumatic cell death, is characterized by the loss of plasma membrane integrity.[7] This leads to the release of intracellular components into the surrounding culture medium.[8] The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released upon membrane rupture, serving as a reliable marker for necrosis.[7][8]

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis Detection): Apoptosis, or programmed cell death, involves distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (e.g., FITC), it can identify early-stage apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[10][11]

  • Propidium Iodide (PI) Staining (Cell Cycle Analysis): PI binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA within a cell. By staining a population of fixed and permeabilized cells with PI and analyzing them via flow cytometry, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[12] This allows for the detection of compound-induced cell cycle arrest.

Experimental Workflow and Data Integration

The screening process follows a logical progression from a broad primary screen to more detailed mechanistic studies. This workflow optimizes resource allocation by focusing in-depth analysis on compounds that show significant activity in the initial viability assay.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanistic Follow-up (for hits) cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Serial Dilutions of Benzisoxazole Derivatives Treat_Cells Treat Cells with Compounds (e.g., 48 hours) Compound_Prep->Treat_Cells Cell_Culture Culture & Harvest Selected Cell Lines Seed_Cells Seed Cells in 96-Well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay (Measure Absorbance) Treat_Cells->MTT_Assay LDH_Assay LDH Assay (Necrosis) Treat_Cells->LDH_Assay AnnexinV_PI Annexin V / PI Staining (Apoptosis) Treat_Cells->AnnexinV_PI Cell_Cycle PI Staining (Cell Cycle Arrest) Treat_Cells->Cell_Cycle IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc IC50_Calc->LDH_Assay Hits with IC50 < Threshold Data_Interpretation Synthesize Data: Viability, Mode of Death, Cell Cycle Effects IC50_Calc->Data_Interpretation LDH_Assay->Data_Interpretation AnnexinV_PI->Data_Interpretation Cell_Cycle->Data_Interpretation Report Generate Final Report & Select Lead Candidates Data_Interpretation->Report

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.[2]

Materials and Reagents

  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)

    • HEK293 (Human embryonic kidney - as a non-cancerous control)

  • Reagents for Cell Culture:

    • DMEM/F-12 Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin Solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

  • Test Compounds:

    • 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol derivatives (stock solutions in DMSO)

  • Assay-Specific Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • LDH Cytotoxicity Assay Kit

    • FITC Annexin V Apoptosis Detection Kit with PI

    • RNase A (DNase-free)

    • Propidium Iodide (PI) staining solution

    • 70% Ethanol, ice-cold

Detailed Experimental Protocols

Protocol 1: Primary Viability Screening (MTT Assay)

This protocol is designed to determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well flat-bottom plate. Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation (the "edge effect").[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the benzisoxazole derivatives in complete culture medium. A common concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.[2]

    • Include the following controls:

      • Vehicle Control: Medium with the highest concentration of DMSO used for compound dilution (e.g., 0.5%).

      • Untreated Control: Medium only.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.

    • Return the plate to the incubator for 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[13]

  • Formazan Solubilization & Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[6]

    • Gently mix the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[13]

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

Protocol 2: LDH Assay for Necrotic Cell Death

This assay should be run in parallel with the MTT assay or on a duplicate plate prepared under identical conditions.

  • Sample Collection:

    • Following the 48-hour compound treatment, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells.[8] Transfer to a new 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Before collecting supernatant, add the lysis solution provided in the kit to a set of untreated control wells and incubate as per the manufacturer's instructions.[14] This lyses all cells and represents 100% LDH release.

  • LDH Reaction:

    • Add the LDH assay reaction mixture to each well containing the supernatant, following the specific volumes and incubation times provided by the kit manufacturer (typically 30 minutes at room temperature, protected from light).[2]

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[2]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Detection cluster_stains A Live Cell (PS Inside, Intact Membrane) Annexin V (-) PI (-) B Early Apoptotic (PS Outside, Intact Membrane) Annexin V (+) PI (-) C Late Apoptotic / Necrotic (PS Outside, Permeable Membrane) Annexin V (+) PI (+) AnnexinV Annexin V-FITC (Binds to externalized PS) AnnexinV->B binds AnnexinV->C binds PI Propidium Iodide (PI) (Stains DNA of permeable cells) PI->C enters & stains

Caption: Principle of differentiating cell populations using Annexin V and PI.

  • Cell Preparation and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the benzisoxazole derivatives at their IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. First, aspirate the medium (containing floating cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these with the cells in the conical tube.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.[11][15]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Protocol 4: Cell Cycle Analysis by PI Staining

This protocol assesses the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Treatment:

    • Prepare and treat cells in 6-well plates as described in Protocol 3, Step 1.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described in Protocol 3, Step 2.

    • Resuspend the cell pellet in 400 µL of cold PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells. This step is crucial for permeabilizing the cells and should be done carefully to prevent cell clumping.

    • Incubate on ice for at least 30 minutes (cells can be stored at 4°C for several weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), decant the ethanol, and wash the pellet twice with PBS.[12]

    • Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that the PI signal comes only from DNA.

    • Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, measuring PI fluorescence on a linear scale. Use doublet discrimination gating to exclude cell clumps from the analysis.[12]

Data Presentation and Interpretation

IC50 Value Determination

The primary output from the MTT assay is the IC50 value.

  • Calculate Percent Viability:

    • % Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

  • Plot Dose-Response Curve:

    • Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Calculate IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or an equivalent tool to determine the IC50 value—the concentration that results in 50% viability.[16][17][18]

Table 1: Example IC50 Data Summary for Benzisoxazole Derivatives

Compound IDCell LineAssayIncubation Time (h)IC50 (µM)
BZ-001MCF-7MTT48Data to be determined
BZ-001A549MTT48Data to be determined
BZ-001HEK293MTT48Data to be determined
BZ-002MCF-7MTT48Data to be determined
BZ-002A549MTT48Data to be determined
BZ-002HEK293MTT48Data to be determined
Interpreting Mechanistic Assays

Table 2: Interpreting Cytotoxicity Assay Results

AssayPrimary FindingInterpretation
LDH Assay High LDH release at cytotoxic concentrationsSuggests compound induces necrosis (membrane damage).
Annexin V/PI High Annexin V+/PI- populationSuggests compound induces early-stage apoptosis.
Annexin V/PI High Annexin V+/PI+ populationSuggests compound induces late-stage apoptosis or necrosis.
Cell Cycle Accumulation of cells in G1, S, or G2/M phaseSuggests compound causes cell cycle arrest at a specific checkpoint.
Cell Cycle Increase in the sub-G1 peakIndicates DNA fragmentation, a hallmark of apoptosis.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PMC. Available at: [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available at: [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Rochester Medical Center. Available at: [Link]

  • How to calculate IC50 for my dose response?. ResearchGate. Available at: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]

  • How to calculate IC50. Science Gateway. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. Available at: [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. Available at: [Link]

  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. PubMed. Available at: [Link]

  • Drug dose-response data analysis. Towards Data Science. Available at: [Link]

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed. Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry. PMC. Available at: [Link]

  • Detection of necrosis by release of lactate dehydrogenase activity. PubMed. Available at: [Link]

  • LDH assay to detect necrotic cells on samples treated for different... ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

How to improve the yield of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol Synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you may encounter during the synthesis, providing causal explanations and actionable solutions to improve your experimental results. The primary synthetic route involves the base-catalyzed intramolecular cyclization of a substituted 2-hydroxybenzonitrile precursor.

Q1: My reaction yield is consistently low (<50%). What are the primary factors affecting the cyclization efficiency?

A: Low yields in the formation of the benzo[d]isoxazol-3-ol ring are a common challenge. The issue often stems from one or more of the following factors: the choice of base, solvent, reaction temperature, or the purity of the starting material.

Root Causes & Solutions:

  • Inefficient Deprotonation (Phenolic Hydroxyl Group): The critical first step is the deprotonation of the phenolic hydroxyl group on the 2-hydroxybenzonitrile precursor to form a phenoxide. This phenoxide is the active nucleophile that attacks the nitrile carbon. If the base is not strong enough to completely deprotonate the phenol, the reaction rate will be slow, leading to low conversion.

    • Solution: Employ a base with a pKa significantly higher than that of the phenolic proton. While common bases like potassium carbonate (K₂CO₃) can work, stronger bases often give superior results. Consider using sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). The base-catalyzed cyclization is a well-established method for forming the isoxazole ring from o-hydroxyaryl precursors.[1]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing the transition state.

    • Solution: A polar aprotic solvent is typically ideal for this type of reaction. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they can effectively solvate the phenoxide intermediate and facilitate the intramolecular nucleophilic attack.[2] If using alkoxide bases, the corresponding alcohol (e.g., methanol for NaOMe) is a suitable solvent, though higher temperatures may be required.

  • Inappropriate Reaction Temperature: The cyclization has an activation energy barrier that must be overcome.

    • Solution: While room temperature may suffice with very strong bases, gently heating the reaction is often necessary to drive it to completion. A temperature range of 50-80°C is a good starting point. For more stubborn reactions, temperatures up to 140°C in a high-boiling solvent like DMSO have been shown to be effective.[2] Always monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

  • Purity of Starting Material (2-hydroxy-4-methyl-5-bromobenzonitrile): Impurities in the starting nitrile can interfere with the reaction. For instance, any residual acid from the synthesis of the nitrile will quench the base, reducing its effective concentration.

    • Solution: Ensure the 2-hydroxybenzonitrile precursor is pure. Recrystallization or column chromatography may be necessary. The synthesis of such precursors can be achieved from salicylamide via dehydration.[3]

Q2: I am observing the formation of significant side products. How can I improve the reaction's selectivity?

A: Side product formation often competes with the desired intramolecular cyclization. The most common side reaction is intermolecular condensation or decomposition of the starting material under harsh conditions.

Root Causes & Solutions:

  • Intermolecular Reactions: At high concentrations, the deprotonated phenoxide can react with another molecule of the starting nitrile instead of cyclizing.

    • Solution: Employ high-dilution principles. Add the base solution slowly to a dilute solution of the 2-hydroxybenzonitrile precursor. This maintains a low concentration of the reactive phenoxide at any given time, favoring the intramolecular pathway over the intermolecular one.

  • Base-Induced Decomposition: Strong bases and high temperatures can lead to the degradation of the starting material or product.

    • Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. It is a trade-off between reaction time and selectivity. For example, start with K₂CO₃ in DMF at 60°C and monitor the reaction. If the conversion is too slow, you can then move to a stronger base like NaOMe.

Experimental Protocols & Data

Optimized Protocol for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol Synthesis

This protocol is designed to maximize yield by incorporating the troubleshooting advice discussed above.

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the 2-hydroxy-4-methyl-5-bromobenzonitrile (1.0 eq) in anhydrous DMSO (or DMF) to a concentration of 0.1 M.

  • Purge the flask with nitrogen for 10-15 minutes.

Step 2: Base Addition and Reaction

  • Slowly add sodium methoxide (NaOMe, 1.5 eq) to the stirred solution at room temperature over 20-30 minutes.

  • After the addition is complete, heat the reaction mixture to 60-70°C.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-cold water (10 volumes relative to the reaction volume).

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl. This will protonate the hydroxyl group of the product, causing it to precipitate.

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Table 1: Comparison of Reaction Conditions and Yields
EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)AcetoneReflux1245
2K₂CO₃ (2.0)DMF80665
3NaOMe (1.5)MeOHReflux478
4NaOMe (1.5)DMSO70292
5KOtBu (1.5)THF50388

Yields are for the isolated, purified product.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a base-catalyzed intramolecular nucleophilic addition to the nitrile group, followed by tautomerization.

ReactionMechanism cluster_reactants Step 1: Deprotonation cluster_cyclization Step 2: Intramolecular Cyclization cluster_product Step 3: Tautomerization & Work-up Precursor 2-Hydroxybenzonitrile Phenoxide Phenoxide Intermediate Precursor->Phenoxide + Base - H-Base⁺ Base Base (e.g., NaOMe) CyclicImine Cyclic Imine Anion Phenoxide->CyclicImine Nucleophilic Attack Enolate Enolate Form CyclicImine->Enolate Tautomerization Product Final Product (Benzo[d]isoxazol-3-ol) Enolate->Product + H⁺ (Work-up)

Caption: Mechanism of base-catalyzed cyclization.

Troubleshooting Workflow

If you are experiencing low yields, follow this decision tree to diagnose and solve the problem.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Is starting material pure? Start->CheckPurity Purify Purify Precursor (Recrystallize/Column) CheckPurity->Purify No CheckBase Is base strong enough? (e.g., using K₂CO₃) CheckPurity->CheckBase Yes Purify->CheckBase StrongerBase Switch to stronger base (e.g., NaOMe, KOtBu) CheckBase->StrongerBase No CheckTemp Is reaction heated? CheckBase->CheckTemp Yes StrongerBase->CheckTemp IncreaseTemp Increase temperature (50-80°C) CheckTemp->IncreaseTemp No CheckSolvent Is solvent optimal? (e.g., using Acetone) CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Switch to polar aprotic (DMSO, DMF) CheckSolvent->ChangeSolvent No End Yield Improved CheckSolvent->End Yes ChangeSolvent->End

Caption: Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q: What is the role of the bromo and methyl substituents on the benzene ring? A: The bromo and methyl groups are primarily for modifying the electronic and steric properties of the final molecule, which is crucial in drug discovery for tuning binding affinity and pharmacokinetic properties.[4] For instance, the halogen atom at the 5-position of a benzisoxazole ring has been shown to increase the anticonvulsant activity of some derivatives.[4]

Q: Can other methods be used to synthesize the benzo[d]isoxazole core? A: Yes, several other methods exist. One notable alternative is the [3+2] cycloaddition reaction between an in-situ generated aryne and a nitrile oxide.[5] This method offers a different approach to functionalized benzisoxazoles under mild conditions. Another classical approach involves the cyclization of o-substituted aryl oximes.

Q: Are there any specific safety precautions for this reaction? A: Yes. Strong bases like sodium methoxide and potassium tert-butoxide are corrosive and moisture-sensitive; they should be handled under an inert atmosphere. Solvents like DMF and DMSO have high boiling points and can be absorbed through the skin; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Q: How can I confirm the structure of my final product? A: The structure of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol should be confirmed using standard analytical techniques. ¹H NMR will show characteristic peaks for the methyl protons and the aromatic protons. ¹³C NMR will confirm the number of unique carbons. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and isotopic pattern characteristic of a bromine-containing compound.[6]

References

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Google Books.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. (n.d.). NIH.
  • CN106496066A - A kind of preparation method of salicylonitrile - Google Patents. (n.d.). Google Patents.
  • The base-catalysed cyclisation of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates is concerted - PubMed. (2003, January 21). NIH. Retrieved March 7, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (n.d.). NIH. Retrieved March 7, 2026, from [Link]

  • Base-Mediated Cyclization Reaction of 2-(5-Hydroxy-1-pentynyl)benzonitriles to 4-Amino-2,3-dihydronaphtho[2,3-b]furanes and Synthesis of Furanonaphthoquinones - PubMed. (2016, May 6). NIH. Retrieved March 7, 2026, from [Link]

Sources

Overcoming solubility issues of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support & Formulation Center . As a Senior Application Scientist, I designed this guide to help you overcome the severe solubility bottlenecks associated with 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol .

This compound is a highly potent D-amino acid oxidase (DAAO) inhibitor crucial for researching NMDA receptor hypofunction in neurodegenerative diseases and schizophrenia[1]. However, its planar benzoisoxazole core, coupled with lipophilic bromine and methyl substituents, creates a rigid crystal lattice. This structural profile results in classic "brick dust" properties—high melting point and extremely poor aqueous solubility[2].

The troubleshooting matrix below dives into the causality of these solubility failures and provides self-validating methodologies to keep your drug dissolved from the benchtop to the in vivo model.

Phase 1: In Vitro Assay Troubleshooting (Biochemical & Cellular)

Q1: I prepared a 10 mM stock in 100% DMSO, but when I dilute it into my physiological assay buffer (pH 7.4), the compound immediately precipitates into a cloudy suspension. Why is this happening? The Causality: You are experiencing "solvent quenching." While DMSO easily solvates the lipophilic ring and forms hydrogen bonds with the 3-hydroxyl group, rapid introduction into an aqueous buffer causes the DMSO molecules to rapidly diffuse into the bulk water phase. Stripped of its solvation shell, the highly lipophilic 5-bromo-6-methyl-benzo[d]isoxazol-3-ol molecules violently self-aggregate to escape the high thermodynamic penalty of water exposure, leading to rapid crystal nucleation and precipitation[3]. The Solution: Do not rely on direct bulk dilution. Instead, utilize a host-guest inclusion complex. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a stable hydrophobic cavity that shields the brominated aromatic ring from water, bypassing the hydration energy penalty entirely[2].

Q2: Can I just raise the pH of my buffer to ionize the compound? The Causality: 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol exists in a keto-enol tautomeric equilibrium (benzisoxazol-3-ol


 benzisoxazol-3(2H)-one)[4]. While highly alkaline conditions (pH > 9) may ionize the hydroxyl/amine groups and artificially increase apparent solubility, these conditions are physiologically incompatible with DAAO enzyme assays and live-cell cultures. Furthermore, prolonged exposure to high pH can trigger hydrolytic ring-opening of the benzisoxazole core[5]. Stick to neutral pH formulations paired with excipients.

Phase 2: In Vivo Formulation (Pharmacokinetics & Efficacy)

Q3: We are moving to rodent models (oral gavage and IV). Cyclodextrins require too large of an injection volume for our target dose (30 mg/kg). What is the alternative? The Causality: For high-dose in vivo administration, you have exceeded the stoichiometric carrying capacity of soluble excipients. You must shift from a "solubilized state" strategy to a "dissolution-rate limited" strategy. The Solution: Formulate a nanosuspension . By mechanically shearing the crystals down to <300 nm, you exponentially increase the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this dramatic surface area expansion rapidly accelerates the in vivo dissolution rate in the gastrointestinal tract, ensuring optimal absorption before the compound passes the absorption window[6].

Quantitative Formulation Strategies

Table 1. Comparative Matrix for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol Formulation.

Formulation StrategyPrimary ExcipientsMax Concentration (est.)Primary ApplicationE-E-A-T Pros & Cons
Direct Co-solvency 5% DMSO, 95% Buffer< 50 µMCell-free assaysPro: Quick prep. Con: High risk of micro-precipitation resulting in false negatives.
Inclusion Complex 20% (w/v) HP-β-CD2 - 5 mMCell culture, IV dosingPro: True thermodynamic solution; biocompatible. Con: Bulky excipient limits max dosage.
Nanosuspension 1% Tween 80, 0.5% CMC10 - 50 mg/mLOral gavage (In vivo)Pro: High drug loading; excellent for PK studies. Con: Requires specialized milling equipment.
Lipid-Based (SMEDDS) Cremophor EL, Corn Oil5 - 10 mg/mLOral gavage (In vivo)Pro: Bypasses liver first-pass via lymphatic transport. Con: Surfactant toxicity limits daily use.

Logical Workflows & Solubilization Mechanisms

FormulationWorkflow Start Compound: 5-Br-6-Me-Benzo[d]isoxazol-3-ol (High Lattice Energy / Low Solubility) InVitro In Vitro Pipeline (Enzyme/Cell Assays) Start->InVitro Low Dose Needs InVivo In Vivo Pipeline (PK & Efficacy) Start->InVivo High Dose Needs CD Cyclodextrin Complex (HP-β-CD 20% w/v) InVitro->CD Prevent Quenching Nano Wet Milling Nanosuspension (<300 nm Particles) InVivo->Nano Oral / Suspensions SMEDDS Lipid Emulsion (SMEDDS) (Cremophor / Oils) InVivo->SMEDDS Maximize Bioavailability

Solubilization workflow for in vitro and in vivo applications.

SolubilizationMechanism Stock DMSO Stock (Solvated Monomers) Buffer Bulk Aqueous Buffer (Direct Dilution) Stock->Buffer Unprotected Phase Transfer Complex Aqueous Buffer + Excess HP-β-CD Stock->Complex Shielded Hydrophobic Cavity Precip Solvent Quenching (Nucleation & Precipitation) Buffer->Precip Stable Thermodynamically Stable Host-Guest Complex Complex->Stable

Mechanism of solvent quenching vs. HP-β-CD inclusion complexation.

Step-by-Step Self-Validating Experimental Protocols

Protocol 1: Preparation of Self-Validating HP-β-CD Inclusion Complex (In Vitro)

This methodology ensures complete encapsulation by relying on an excess molar ratio, verifying the solubility state analytically before committing to the bioassay.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure LC-MS grade water or your baseline assay buffer (ensure no calcium/magnesium salts are present at this stage to prevent competitive complexation).

  • Compound Addition: Weigh out solid 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol to achieve a theoretical 2 mM concentration. Do not use a DMSO stock; add the dry powder directly to the HP-β-CD solution to prevent solvent interference in the cavity.

  • Thermal & Acoustic Energy: Sonicate the mixture in a water bath at 40°C for 45 minutes. The acoustic cavitation breaks apart the crystal lattice, while the mild heat increases the rate of host-guest complexation kinetics.

  • Equilibration: Place on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Centrifuge the solution at 15,000 x g for 15 minutes.

    • Validation Logic: If the solution is thermodynamically stable, no pellet will form. If a white pellet appears, the compound exceeded the encapsulation limit. Carefully extract the supernatant and quantify the actual dissolved API concentration using HPLC-UV (detecting at ~254 nm) against a standard curve. Use this quantified supernatant for your assays.

Protocol 2: High-Shear Wet Bead Milling for Nanosuspensions (In Vivo)

Utilized to convert un-absorbable solid aggregates into a highly bioavailable nanodispersion.

  • Vehicle Preparation: Prepare a stabilizer vehicle consisting of 1.0% (w/v) Tween 80 (non-ionic surfactant) and 0.5% (w/v) Carboxymethyl Cellulose (CMC, steric stabilizer) in deionized water.

  • Coarse Suspension: Suspend 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol powder in the vehicle to achieve a target dosing concentration of 20 mg/mL. Vortex vigorously for 2 minutes.

  • Bead Selection: Add Yttrium-stabilized Zirconium Oxide milling beads (0.1 mm - 0.2 mm diameter) to the sample vial at a 1:1 volume ratio with the liquid suspension.

  • High-Shear Milling: Process the sample in a planetary micro-mill or high-throughput tissue homogenizer (e.g., Precellys) at 4000 RPM in 3-minute cycles (to prevent thermal degradation, rest 2 minutes on ice between cycles) for a total milling time of 30 minutes.

  • Self-Validation Checkpoint: Separate the suspension from the beads using a coarse pipette tip. Measure the particle size via Dynamic Light Scattering (DLS).

    • Validation Logic: The Z-average diameter must be < 300 nm, and the Polydispersity Index (PDI) must be < 0.25. If the PDI > 0.4, your nanoparticles are undergoing Ostwald ripening (aggregating back together). If this occurs, increase your Tween 80 concentration by 0.5% to increase steric repulsion and re-mill.

References

1.1 2.2 3.3 4.4 5.5 6.6

Sources

Troubleshooting column chromatography purification of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Welcome to the technical support center for the column chromatography purification of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific heterocyclic compound. The unique structure of this molecule—featuring a polar phenolic hydroxyl group, a potentially labile isoxazole ring, and a brominated aromatic system—presents distinct challenges that require a nuanced approach beyond standard protocols. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure you achieve the highest possible purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the column chromatography of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol in a direct question-and-answer format.

Question 1: My compound is streaking severely down the silica gel column, and I cannot get clean fractions. What is happening?

Answer:

Severe streaking or "tailing" of your target compound is a classic indicator of strong, undesirable interactions with the stationary phase. For 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, the primary culprit is the acidic phenolic hydroxyl group (-OH) at the 3-position. This group can undergo hydrogen bonding and deprotonation on the acidic surface of standard silica gel, leading to a smear of product rather than a tight band.

Causality & Solution:

  • Suppress Ionization: The most effective strategy is to add a small amount of a volatile acid to your mobile phase. Acetic acid (AcOH) or formic acid (FA), typically at a concentration of 0.1-1%, will create an acidic environment that keeps the phenolic hydroxyl group protonated, minimizing its ionic interaction with the silica surface.

  • Solvent Polarity: Ensure your solvent system is polar enough to effectively elute the compound. However, excessive polarity can sometimes worsen tailing if it doesn't adequately disrupt the problematic surface interactions.[1] Always re-optimize your solvent system on a Thin Layer Chromatography (TLC) plate with the added acid modifier.

  • Consider Alternative Stationary Phases: If acid modification is insufficient, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative, though it requires re-screening of solvent systems. For highly challenging separations, reversed-phase (C18) silica may be an option, using polar solvents like methanol/water or acetonitrile/water.[1]

Question 2: My final yield is significantly lower than expected. I suspect the compound is decomposing on the column. How can I confirm this and prevent it?

Answer:

Your suspicion is well-founded. The isoxazole ring, particularly the N-O bond, can be susceptible to cleavage under certain conditions, and the acidic nature of silica gel can catalyze this degradation over the extended period of a column run.[2]

Confirmation & Prevention:

  • Perform a Silica Gel Stability Test (2D-TLC): This is a critical, self-validating test to confirm instability.[1] Spot your crude material on a TLC plate, run it in an appropriate solvent system, and let it dry completely. Then, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, the spot will simply move diagonally up the plate. If it is decomposing, you will see a series of new spots trailing horizontally from the main diagonal spot, confirming degradation on the silica surface.

  • Deactivate the Silica Gel: If instability is confirmed, you can reduce the acidity of the silica gel. This is achieved by preparing a slurry of silica in your non-polar solvent (e.g., hexane) and adding 1-2% triethylamine (Et₃N) or another non-nucleophilic organic base.[2] The slurry is then gently evaporated to a free-flowing powder before packing the column. This neutralizes the most acidic sites on the silica surface. Caution: Ensure this basic modifier does not induce other side reactions with your compound.

  • Minimize Residence Time: Use flash chromatography techniques with positive air pressure to push the solvent through the column more quickly.[3] The less time your compound spends in contact with the silica, the lower the chance of degradation.

  • Work at Lower Temperatures: If practical, running the column in a cold room can slow the rate of decomposition.

Question 3: I'm struggling to separate my product from a very close-running impurity. My TLC shows the spots are almost on top of each other. What can I do?

Answer:

Separating compounds with very similar polarities, such as positional isomers which are common byproducts in aromatic substitutions, requires maximizing the resolving power of your chromatographic system.[4]

Optimization Strategies:

  • Solvent System Refinement: The standard ethyl acetate/hexane system may not be sufficient.[3] Experiment with different solvent systems that offer alternative selectivities. Try replacing ethyl acetate with dichloromethane, diethyl ether, or methyl tert-butyl ether (MTBE). A ternary system (e.g., Hexane/DCM/EtOAc) can sometimes provide the resolution that a binary system cannot. The goal is to find a solvent that has a slightly different interaction with your product versus the impurity.

  • Increase Column Dimensions: Use a longer, narrower column.[4] This increases the number of theoretical plates and provides more opportunities for the compounds to separate. A good rule of thumb is a length-to-diameter ratio of at least 20:1.

  • Gradient Elution: A shallow solvent gradient can be highly effective.[5] Start with a low-polarity mobile phase where both compounds have an Rf near zero. Slowly and gradually increase the percentage of the polar solvent. This allows the less polar compound to move ahead before the more polar product begins to elute, effectively stretching the distance between them.

  • Dry Loading: For challenging separations, dry loading your sample can lead to sharper bands and improved resolution.[4] Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol? A good starting point for a polar compound like this is a 70:30 mixture of Hexane:Ethyl Acetate.[3] Based on the resulting Rf, you can adjust the polarity. If the Rf is too low (close to the baseline), increase the proportion of ethyl acetate. If it is too high (near the solvent front), decrease it. The ideal Rf for column chromatography is typically between 0.2 and 0.35.[4][6]

Q2: What are the likely impurities I should be trying to separate? Impurities can arise from the synthesis. Common possibilities include unreacted starting materials, over-brominated or under-brominated analogs, or positional isomers where the bromine or methyl group is at a different position on the benzene ring.[7] Additionally, ring-opened products resulting from isoxazole cleavage (e.g., a 2-hydroxybenzonitrile derivative) could be present, especially if the reaction or workup involved harsh conditions.[2][7]

Q3: Is it better to use wet (slurry) loading or dry loading for my sample? For routine purifications where the compound is readily soluble in the mobile phase, wet loading (dissolving the sample in a minimal amount of solvent and injecting it onto the column) is often sufficient. However, for difficult separations or when your compound has poor solubility in the starting eluent, dry loading is superior as it typically results in more uniform sample application and sharper elution bands.[4]

Data & Protocols

Table 1: Suggested Solvent Systems for TLC Analysis
Solvent System (v/v)ClassPolarityComments
Hexane / Ethyl Acetate (EtOAc)StandardAdjustableThe most common starting point. A good system for many "normal" polarity compounds.[3]
Dichloromethane (DCM) / Methanol (MeOH)PolarHighExcellent for highly polar compounds that do not move in EtOAc/Hexane. Start with 1-5% MeOH.[1][3]
Hexane / Ethyl Acetate + 0.5% Acetic AcidAcid-ModifiedAdjustableIdeal for acidic compounds like phenols to prevent streaking.[6]
Toluene / AcetoneAlternativeAdjustableOffers different selectivity compared to ester-based systems and can sometimes resolve difficult mixtures.
Protocol: 2D-TLC for Compound Stability Assessment

Objective: To determine if 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is stable on silica gel under the chosen elution conditions.

Methodology:

  • Plate Preparation: Take a square TLC plate (e.g., 10x10 cm). Using a pencil, lightly draw a starting line 1 cm from the bottom edge.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the mixture onto the starting line at the bottom left corner.

  • First Elution (1st Dimension): Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 70:30 Hexane:EtOAc). Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood for at least 10-15 minutes to ensure all solvent has evaporated.

  • Second Elution (2nd Dimension): Rotate the plate 90 degrees counter-clockwise, so the line of separated spots from the first run is now the new baseline. Place the plate back into the same developing chamber with the same solvent system.

  • Visualization & Interpretation: After the second run is complete, remove the plate, mark the new solvent front, and let it dry. Visualize the spots under a UV lamp.

    • Stable Compound: A single spot that has moved an equal distance in both directions, appearing on the diagonal of the plate.

    • Unstable Compound: You will see the main spot on the diagonal, but also a series of new spots in a horizontal line extending from it. This indicates that the compound degraded while sitting on the silica between the two runs.[1]

Visual Workflow: Troubleshooting Logic

The following diagram outlines a systematic approach to troubleshooting the purification of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Troubleshooting_Workflow start Start: Impure Product problem Problem Identified During Column Chromatography start->problem streaking Issue: Streaking / Tailing? problem->streaking Visually Inspect Bands separation Issue: Poor Separation? problem->separation Analyze Fractions (TLC/NMR) yield Issue: Low Yield? problem->yield Calculate Mass Balance add_acid Action: Add 0.5% Acetic Acid to Mobile Phase streaking->add_acid Yes streaking->separation No re_tlc_acid Verify: Re-run TLC with modified eluent add_acid->re_tlc_acid end_node Resolution: Proceed with Optimized Column re_tlc_acid->end_node Streaking Resolved change_solvent Action: Test Alternative Solvent Systems (TLC) (e.g., DCM/MeOH) separation->change_solvent Yes separation->yield No long_column Action: Use Longer Column &/or Gradient Elution change_solvent->long_column If still poor separation long_column->end_node stability_test Action: Perform 2D-TLC Stability Test yield->stability_test Yes degradation_q Degradation Observed? stability_test->degradation_q deactivate_silica Action: Deactivate Silica with Et3N or Use Alumina degradation_q->deactivate_silica Yes degradation_q->end_node No, check other losses deactivate_silica->end_node

Caption: A decision-tree workflow for systematic troubleshooting of column chromatography issues.

References

  • Phenomenex Inc. (n.d.). Troubleshooting Guide.
  • University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • BenchChem. (2025). Identification of impurities in Benzo[d]isoxazol-3-ol synthesis.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ThermoFisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • AZoM. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry.
  • Merck. (n.d.). 5-Bromo-3-methylbenzo[d]isoxazole.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • BenchChem. (2025). 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.
  • SciSpace. (n.d.). Solvent System Selection Strategies in Countercurrent Separation.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • MySkinRecipes. (n.d.). 5-Bromo-3-methylbenzo[d]isoxazole.
  • Merck. (n.d.). 6-Bromo-3-methylbenzo[d]isoxazole.
  • BenchChem. (2025). stability issues of 3-Chloro-1,2-oxazole under various conditions.

Sources

Technical Support Center: Spectroscopic Characterization of Bromo-substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of bromo-substituted heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting workflows, and answers to frequently asked questions (FAQs) that address the unique challenges posed by the bromine atom in spectroscopic analysis.

Section 1: Mass Spectrometry (MS)

The presence of bromine in a molecule imparts a highly characteristic and diagnostic signature in its mass spectrum. Understanding this signature is the first step in confirming the successful synthesis and identification of bromo-substituted heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the definitive signature of a bromo-substituted compound in a mass spectrum?

A1: The key signature is the isotopic pattern of the molecular ion (M⁺). Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This near 1:1 ratio results in a characteristic pair of peaks for any ion fragment containing a single bromine atom: the M peak and an M+2 peak of nearly equal intensity, separated by two mass-to-charge units (m/z).[2][3] This 1:1 pattern is a textbook indicator for the presence of one bromine atom.[2]

Q2: How does the isotopic pattern change if my molecule contains multiple bromine atoms?

A2: The pattern becomes more complex but remains predictable. The relative intensities of the peaks follow the binomial expansion (a+b)ⁿ, where 'n' is the number of bromine atoms.

  • Two Bromine Atoms: You will observe three peaks: M , M+2 , and M+4 . The theoretical intensity ratio is approximately 1:2:1 .[2][4][5] This arises from the possible isotopic combinations: (⁷⁹Br + ⁷⁹Br), (⁷⁹Br + ⁸¹Br or ⁸¹Br + ⁷⁹Br), and (⁸¹Br + ⁸¹Br).

  • Three Bromine Atoms: You will see four peaks (M, M+2, M+4, M+6 ) with an approximate intensity ratio of 1:3:3:1 .

This predictable clustering provides a high degree of confidence in determining the number of bromine atoms in your molecule.

Data Presentation: Bromine Isotope Patterns in MS
Number of Bromine AtomsIsotopic Peaks ObservedTheoretical Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
Troubleshooting Guide

Problem: My molecular ion cluster is distorted or doesn't show the expected 1:1 ratio for a mono-brominated compound.

This is a common issue that can stem from several factors, from sample purity to instrument settings. This workflow will help you diagnose the cause.

start Distorted Bromine Isotope Pattern purity Step 1: Verify Purity Is the sample pure? Check TLC/LC/¹H NMR. start->purity coelution Issue: Co-eluting Impurity An impurity with m/z of M or M+2 is present. purity->coelution No instrument Step 2: Check MS Acquisition Are settings appropriate? purity->instrument Yes, sample is pure purify Solution: Purify Sample Re-purify via column chromatography, prep-HPLC, or recrystallization. coelution->purify saturation Issue: Detector Saturation Signal is too intense, causing non-linear response. instrument->saturation Check Signal Intensity resolution Issue: Low Resolution Peaks are not fully resolved, causing overlap. instrument->resolution Check Peak Width dilute Solution: Dilute Sample Reduce concentration and re-inject. saturation->dilute inc_res Solution: Increase Resolution If available, use a higher resolution instrument or adjust scan parameters. resolution->inc_res

Caption: Troubleshooting workflow for distorted MS isotope patterns.

Experimental Protocols

Protocol: Standard GC-MS Acquisition for Brominated Heterocycles

This protocol is designed to clearly resolve the isotopic cluster for a typical bromo-heterocycle.

  • Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC Parameters (Example):

    • Injector: Splitless injection at 280°C.[6]

    • Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230°C.[1]

    • Acquisition Mode: Full scan from m/z 50 to a value at least 50 units above the expected molecular weight to observe the full pattern and fragmentation.[1]

  • Data Analysis:

    • Integrate the peaks corresponding to M and M+2.

    • Calculate the intensity ratio. A value between 0.9 and 1.1 is a strong confirmation for a single bromine atom.

    • Analyze the fragmentation pattern; key fragments containing bromine should also exhibit the same 1:1 isotopic signature.[3]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation, but the bromine atom introduces specific challenges related to its nuclear properties.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹³C NMR signal for the carbon directly attached to bromine (ipso-carbon) often broad, weak, or completely missing?

A1: This phenomenon is due to quadrupolar relaxation . Both stable bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei, meaning they have a non-spherical distribution of charge (I > 1/2).[7][8] This nuclear quadrupole moment interacts with the local electric field gradient at the nucleus.[9] As the molecule tumbles in solution, this interaction provides a very efficient relaxation pathway.[10] This rapid relaxation shortens the lifetime of the excited spin state of the attached ipso-carbon, leading to significant line broadening (as per the uncertainty principle).[7] In many cases, the signal becomes so broad that it is indistinguishable from the baseline noise.

Q2: How does bromine substitution affect the chemical shifts of other aromatic protons and carbons?

A2: Bromine exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond. This effect is strongest on the ipso-carbon and deshields the ortho carbons, shifting their signals downfield in the ¹³C NMR spectrum.[11]

  • Resonance Effect (+R): The lone pairs on the bromine atom can donate electron density into the π-system of the heterocycle. This effect increases electron density primarily at the ortho and para positions.

The net result is a complex interplay of these effects. Typically, the ipso-carbon is shifted significantly downfield. The effect on other carbons can be subtle, and confident assignment often requires 2D NMR techniques like HSQC and HMBC.[12]

Troubleshooting Guide

Problem: I cannot locate the ipso-carbon signal in my ¹³C NMR spectrum.

This is a direct consequence of quadrupolar broadening. While it may not always be possible to observe a sharp signal, the following steps can help.

start Missing Ipso-Carbon Signal in ¹³C NMR concept Cause: Quadrupolar Relaxation from ⁷⁹Br/⁸¹Br nuclei leads to extreme line broadening. start->concept step1 Step 1: Increase Scans Acquire significantly more scans (e.g., overnight acquisition). concept->step1 step2 Step 2: Lower Temperature Run the experiment at a lower temperature (e.g., 0°C or -20°C). step1->step2 reason2 Why? Slower molecular tumbling can partially decouple the relaxation mechanism, leading to sharper lines. step2->reason2 step3 Step 3: Use High-Field Instrument If available, use a higher field spectrometer (e.g., >500 MHz). step2->step3 result Result: Weak, broad signal may become visible above the noise. step3->result

Caption: Logic for detecting a quadrupolar-broadened carbon signal.

Experimental Protocols

Protocol: Optimizing ¹³C NMR Acquisition for Quadrupolar-Broadened Signals

  • Sample Preparation: Prepare a highly concentrated sample (50-100 mg in 0.5-0.7 mL of deuterated solvent) to maximize signal.[13] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field spectrometer if available. Allow the sample to equilibrate to the probe temperature.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment.

    • Number of Scans (ns): Increase significantly. Start with several thousand and consider an overnight acquisition for very difficult cases.[13]

    • Relaxation Delay (d1): Use a short relaxation delay (e.g., 1 second). Since the relaxation of the ipso-carbon is dominated by the rapid quadrupolar mechanism, a long delay is unnecessary and will only increase total experiment time.

  • Data Processing:

    • Apply a line-broadening factor (e.g., 5-10 Hz) during Fourier transformation. This can sometimes help a very broad, low-level signal become more apparent by matching the filter to the linewidth.

    • Carefully inspect the baseline in the expected chemical shift region (typically 100-125 ppm for bromo-aromatics).

Section 3: Vibrational Spectroscopy (IR & Raman)

IR and Raman spectroscopy probe the vibrational modes of a molecule and can provide complementary information for bromo-heterocycles.

Frequently Asked Questions (FAQs)

Q1: Where should I look for the C-Br stretching vibration, and why is it sometimes difficult to assign?

A1: The carbon-bromine (C-Br) stretching vibration typically appears in the low-frequency or "fingerprint" region of the spectrum, generally between 680 and 515 cm⁻¹ . The difficulty in assignment arises from two main factors:

  • Heavy Atom Effect: Bromine is a heavy atom, which lowers the vibrational frequency of the C-Br bond.

  • Spectral Congestion: This region of the spectrum is often crowded with many other skeletal vibrations and bending modes of the heterocycle, making it difficult to unambiguously assign the C-Br stretch without the aid of computational modeling.[14]

Q2: When should I use Raman instead of IR for analyzing my bromo-heterocycle?

A2: IR and Raman are complementary techniques governed by different selection rules.[15]

  • An IR vibration is active if there is a change in the molecule's dipole moment .[14][16]

  • A Raman vibration is active if there is a change in the molecule's polarizability .[14][16]

You should consider using Raman spectroscopy when:

  • The C-Br bond is part of a highly symmetric molecule or environment where the stretching vibration causes little change in the dipole moment, resulting in a weak IR signal. The change in polarizability may be larger, leading to a stronger Raman signal.

  • Your sample is in an aqueous solution. Water is a very strong IR absorber but a weak Raman scatterer, making Raman the superior technique for aqueous samples.[17]

  • You need to analyze your sample through a glass vial, as glass is transparent to the lasers used in Raman spectroscopy but opaque to IR radiation.[17]

Section 4: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, and the presence of bromine can be a significant advantage.

Frequently Asked Questions (FAQs)

Q1: Is bromine an advantage or a disadvantage when trying to obtain a crystal structure?

A1: In most cases, bromine is a significant advantage . As a heavy atom with a large number of electrons, it scatters X-rays very strongly. This makes it easy to locate in the initial electron density map, which can greatly simplify the process of solving the phase problem and determining the overall structure.[18][19] This is particularly helpful for complex molecules where the initial structural model is difficult to build.

Q2: How can bromine substitution influence the crystal packing of my heterocycle?

A2: Bromine can play a crucial role in directing the solid-state assembly of molecules through various intermolecular interactions.[18] It can act as a participant in halogen bonding , a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (e.g., a nitrogen or oxygen atom on an adjacent molecule). Additionally, bromine can be involved in weaker interactions like Br···H or Br···π contacts, which influence the final crystal lattice.[20][21] These directed interactions can promote crystallinity and lead to well-ordered structures.

References
  • BenchChem. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
  • BenchChem. (2025).
  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry.
  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes.
  • Chemguide. mass spectra - the M+2 peak.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Chemistry Stack Exchange. (2015).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Whitman College. GCMS Section 6.5.
  • ResearchGate. (2018).
  • ResearchGate. (2026). Infrared and Raman spectra, ab initio calculations, conformational stability and vibrational assignment of 1-bromo-1-silacyclopentane.
  • Sünkel, K. (2024). Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU.
  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4.
  • University of Pretoria. CHAPTER 3 INFRARED AND RAMAN SPECTROSCOPY.
  • Turski, M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • University of Wisconsin-Madison. (2020). NMR Spectroscopy of Quadrupolar Nuclei (Spin > ½).
  • OSTI.gov. Quantitative Structure Parameters from the NMR Spectroscopy of Quadrupolar Nuclei.
  • University of Pretoria. CHAPTER 3 INFRARED AND RAMAN SPECTROSCOPY.
  • Universallab. (2024). Raman or Infrared Spectroscopy----Can You Really Tell Them Apart?
  • Edinburgh Instruments. (2023). Infrared or Raman Spectroscopy?
  • Huang, S. J., et al. (2020).
  • ResearchGate. (2025).
  • Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei.

Sources

Validation & Comparative

Methods for Structural Validation of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol: An Objective Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural validation in medicinal chemistry requires orthogonal techniques that not only confirm molecular weight but definitively establish 3D topology, regiochemistry, and dynamic tautomeric states. This guide provides an objective comparison of the primary analytical modalities used to validate 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol (CAS: 855996-69-9), a privileged heterocyclic scaffold.

Functionally, benzisoxazol-3-ol derivatives are potent modulators of central nervous system targets. They display dramatically low in vitro inhibition concentrations against D-amino acid oxidase (DAAO), effectively suppressing D-serine oxidation[1]. Because D-serine acts as an essential co-agonist at the NMDA receptor, accurate structural configuration of this molecular scaffold is a critical prerequisite for advanced neurodegenerative drug design[1].

G Compound 5-Br-6-Me-benzo[d]isoxazol-3-ol (DAAO Inhibitor) DAAO D-Amino Acid Oxidase (DAAO) Compound->DAAO Inhibits DSerineOx D-Serine Oxidation (Suppressed) DAAO->DSerineOx Catalyzes DSerineLvl Synaptic D-Serine (Elevated) DSerineOx->DSerineLvl Prevents degradation NMDAR NMDA Receptor (Cognitive Enhancement) DSerineLvl->NMDAR Co-agonism

DAAO inhibition pathway of 5-Br-6-Me-benzisoxazol-3-ol on NMDA.

The Analytical Challenge: Regiochemistry and Tautomerism

Characterizing 5-bromo-6-methyl-benzo[d]isoxazol-3-ol presents two distinct challenges:

  • Regiochemical Verification : Validating that the bromine atom is explicitly at the C-5 position and the methyl group at the C-6 position, rather than forming other positional isomers (e.g., 6-bromo-5-methyl).

  • Tautomeric Equilibrium : The molecule exists in an equilibrium between the enol form (benzo[d]isoxazol-3-ol) and the keto form (benzo[d]isoxazol-3(2H)-one). Identifying the dominant tautomer in solution versus solid phases impacts the molecule's predicted binding kinetics.

To systematically resolve these challenges, a self-validating, orthogonal analytical workflow is required.

G Sample Compound Sample (Solid/Solution) HRMS HRMS (ESI-TOF) Exact Mass & Isotope Sample->HRMS NMR 1D & 2D NMR Regiochemistry Sample->NMR FTIR FT-IR Spectroscopy Tautomeric State Sample->FTIR XRD Single-Crystal XRD Absolute Topology Sample->XRD Structure Validated Structure 5-Br-6-Me-benzo[d]isoxazol-3-ol HRMS->Structure Formula NMR->Structure C-H Framework FTIR->Structure Functional Groups XRD->Structure 3D Matrix

Orthogonal analytical workflow for validating 5-Br-6-Me-benzo[d]isoxazol-3-ol.

Objective Comparison of Analytical Modalities

High-Resolution Mass Spectrometry (HRMS-ESI)

HRMS acts as the primary gatekeeper for compound identity. Operating in electrospray ionization (ESI) mode, HRMS effectively confirms the molecular formula (C8H6BrNO2)[2],[3].

  • The Causality of the Data : Because natural bromine exists as a roughly 1:1 mixture of ⁷⁹Br and ⁸¹Br, the mass spectrum inherently provides a self-validating signature. The presence of a twin peak separated by ~2 m/z units (M and M+2) at equal intensities definitively proves mono-bromination, eliminating the possibility of unhalogenated byproducts.

Multidimensional Nuclear Magnetic Resonance (NMR)

While HRMS confirms elemental composition, it cannot discern where the atoms are placed. 1H and 13C NMR fill this void[3].

  • The Causality of the Data : In a 5,6-disubstituted benzisoxazole, the remaining aromatic protons are located at positions 4 and 7. Because these positions are para to each other (separated by the substituted carbons), they do not exhibit typical ortho coupling (~8 Hz). The 1H NMR spectrum will display two distinct singlets. To unambiguously anchor the bromine at C-5, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

NMR often averages out rapid proton exchange in solution, failing to distinctly capture tautomers. FT-IR, performed in the solid-state via Attenuated Total Reflectance (ATR), isolates the specific tautomeric snapshot.

  • The Causality of the Data : The keto tautomer (benzo[d]isoxazol-3(2H)-one) displays a sharp, intense carbonyl stretch near 1775 cm⁻¹ and an N-H stretch at ~3497 cm⁻¹. Conversely, the enol tautomer (-ol) exhibits a broad O-H band (>3200 cm⁻¹) and a C=N stretch. The presence or absence of the ~1775 cm⁻¹ band serves as a binary indicator for the molecular state.

Single-Crystal X-Ray Diffraction (SC-XRD)

When definitive spatial coordinate mapping is required, SC-XRD is the gold standard. It provides the absolute structure, leaving zero ambiguity regarding regiochemistry. However, its major limitation is the throughput bottleneck—relying entirely on the ability to grow high-quality single crystals.

Quantitative Performance Matrix

The following table summarizes the comparative capabilities of each instrumentation technique tailored specifically to 5-bromo-6-methyl-benzo[d]isoxazol-3-ol.

Analytical MethodPrimary OutputRegiochemical SensitivityTautomer ResolutionSample RequirementThroughput
1D / 2D NMR C-H Framework & ConnectivityHigh (via 2D HMBC)Low (Dynamic averaging)10 - 15 mg (Non-destructive)Medium
HRMS (ESI) Exact Mass & Bromine IsotopesNoneNone< 1 µg (Destructive)High
FT-IR (ATR) Functional Group IdentityLowHigh (Solid-state mapping)2 - 5 mg (Non-destructive)High
SC-XRD Absolute 3D StructureVery High Very High High-quality crystalLow

Validated Experimental Protocols

Implementing self-validating workflows guarantees high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) data profiles.

Protocol A: Self-Validating 1D/2D NMR Workflow

Objective : To unambiguously establish the 5,6-disubstitution pattern.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Expert Insight: DMSO-d6 is chosen over CD3OD to significantly slow proton exchange rates, enhancing the visibility of the exchangeable -OH / -NH protons[3]. Add 0.05% Tetramethylsilane (TMS) as an internal standard at 0.00 ppm.

  • 1H NMR Acquisition : Acquire a standard 1D sequence at 298 K (e.g., 400 or 600 MHz).

    • Validation Check: Verify the presence of a 3H singlet near 2.3–2.5 ppm (C-6 methyl) and two 1H singlets in the 7.2–8.0 ppm range (H-4 and H-7) lacking ortho (~8 Hz) coupling.

  • 2D HMBC Acquisition : Run a 2D Heteronuclear Multiple Bond Correlation experiment optimized for long-range J-couplings (typically 8 Hz).

    • Validation Check: Trace the cross-peak from the C-6 methyl protons to the heavily shielded/deshielded C-5 carbon. This specific coupling confirms that the methyl and bromine are situated on adjacent carbons (C-6 and C-5, respectively), rejecting 4,5 or 6,7 alternatives.

Protocol B: Isotope-Tracking HRMS-ESI Workflow

Objective : To confirm exact mass and the mono-brominated signature[2],[4].

  • Dilution : Dilute the sample to 1 µg/mL using an LC-MS grade 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Mass Calibration : Introduce an internal lock-mass calibrant (e.g., Leucine Enkephalin) concurrently through a secondary reference sprayer. This ensures continuous real-time mass correction, forcing the mass error below 2 ppm.

  • Data Acquisition : Inject 5 µL into a Time-of-Flight (TOF) or Orbitrap mass spectrometer operating in both positive ([M+H]+) and negative ([M-H]-) ESI modes.

  • Isotopic Validation : Evaluate the primary molecular ion envelope.

    • Validation Check: The empirical signature of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol mandates exactly two main molecular ion peaks matching the precise theoretical masses of the ⁷⁹Br and ⁸¹Br isotopes. The integration ratio of these two peaks must strictly reflect a 1:1 natural abundance ratio.

References
  • US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors. Google Patents.
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Retrieved from:[Link]

  • The spectra of benzo[d]isoxazol-3[2H]-one (2). ResearchGate. Retrieved from:[Link]

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A Technical Guide to the Structure-Activity Relationship of Benzo[d]isoxazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzo[d]isoxazole derivatives, with a particular focus on their potential as kinase inhibitors. While specific SAR studies on 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol are not extensively available in the public domain, this document will use it as a foundational scaffold to explore the impact of structural modifications on biological activity. We will compare the benzo[d]isoxazole core to alternative heterocyclic systems and provide detailed experimental protocols for key assays in drug discovery.

The Benzo[d]isoxazole Scaffold: A Privileged Structure in Kinase Inhibition

The benzo[d]isoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, including kinases.[1][2] Its rigid, planar structure and the presence of heteroatoms provide a framework for diverse substitutions that can modulate potency, selectivity, and pharmacokinetic properties.[3] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]

The core structure of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol presents several key features for SAR exploration:

  • The Benzene Ring: The 5-Bromo and 6-methyl substituents offer opportunities to probe the effects of electronics and sterics on target engagement. The bromine atom, an electron-withdrawing group, can influence the acidity of the hydroxyl group and participate in halogen bonding.[4] The methyl group, an electron-donating group, can provide favorable van der Waals interactions within a hydrophobic pocket of the kinase active site.

  • The Isoxazole Ring: This five-membered heterocycle is a bioisostere of other functional groups and can engage in hydrogen bonding and other non-covalent interactions.[2]

  • The 3-ol (Hydroxyl Group): This phenolic hydroxyl group is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the kinase hinge region. However, phenolic hydroxyls can be liabilities in drug development due to rapid metabolism (glucuronidation or sulfation) and potential for toxicity.[5] This makes the exploration of bioisosteric replacements for this group a crucial aspect of lead optimization.[6][7]

Structure-Activity Relationship (SAR) Insights from Related Benzo[d]isoxazole Derivatives

While a direct SAR for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is not available, studies on related benzo[d]isoxazole derivatives as kinase inhibitors provide valuable insights.

Substitutions on the Benzene Ring

SAR studies on 3-amino-benzo[d]isoxazole derivatives as c-Met kinase inhibitors have shown that substitutions on the benzene ring significantly impact potency. For instance, the introduction of a N,N'-diphenyl urea moiety at the 4-position led to potent inhibition of both VEGFR and PDGFR kinase families.[8] This highlights the importance of exploring substitutions that can access and interact with specific pockets in the kinase active site.

In a separate study on benzo[d]isoxazole derivatives as HIF-1α inhibitors, it was found that compounds with a dimethylamino or acetyl group at the para-position of a phenyl ring attached to the benzo[d]isoxazole core exhibited high potency.[9] This suggests that the electronic nature and size of substituents on the aromatic system are critical for activity.

Modifications of the Isoxazole Core

The isoxazole ring itself can be modified or replaced with other heterocycles to improve drug-like properties. Bioisosteric replacement is a common strategy in drug design to enhance metabolic stability and oral bioavailability.[10] For example, benzo[d]oxazole derivatives have also been successfully developed as potent kinase inhibitors, targeting enzymes like FLT3 and VEGFR-2.[11][12][13]

One study on isoxazole-based JNK inhibitors demonstrated that modifications to the groups attached to the isoxazole ring were crucial for both potency and selectivity against other kinases like p38.[14] This underscores the importance of fine-tuning the substitution pattern around the core heterocycle.

Bioisosteric Replacement of the Phenolic Hydroxyl Group

The 3-hydroxyl group of our core molecule is a prime candidate for bioisosteric replacement to mitigate the metabolic liabilities associated with phenols.[5] Common bioisosteres for phenols include benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones.[6] The goal of such replacements is to maintain the key hydrogen bonding interactions while improving the overall pharmacokinetic profile. For example, replacing a phenolic hydroxyl with an arilsulfonamide unit has been explored in the development of adrenergic derivatives.[7]

Comparative Analysis: Benzo[d]isoxazole vs. Alternative Kinase Inhibitor Scaffolds

The benzo[d]isoxazole scaffold competes with a multitude of other heterocyclic systems in the landscape of kinase inhibitor discovery. The choice of a core scaffold is a critical decision in the design of a new drug candidate.

ScaffoldAdvantagesDisadvantagesRepresentative Kinase Targets
Benzo[d]isoxazole Rigid, planar structure; multiple points for derivatization; established synthetic routes.[15]Potential for metabolic liabilities associated with the phenol group (if present).[5]c-Met, VEGFR, PDGFR, BET bromodomains.[8][16][17]
Benzo[d]oxazole Structurally similar to benzo[d]isoxazole; demonstrated efficacy as kinase inhibitors.[11][12]May share similar metabolic pathways.FLT3, VEGFR-2, c-Met.[11][18]
Indazole Well-established kinase inhibitor scaffold; known to interact with the kinase hinge region.[16]Can be susceptible to N-oxidation or N-glucuronidation.c-Met, various other RTKs.[16]
Quinoline Versatile scaffold with a broad range of biological activities; multiple sites for substitution.Can have planarity-related toxicity issues.VEGFR, EGFR.
Pyrimidine A core component of many approved kinase inhibitors (e.g., Imatinib); well-understood SAR.Can be highly decorated, leading to complex syntheses.ABL, KIT, PDGFR, JNK.[14]

Experimental Protocols

To enable researchers to evaluate and compare the performance of novel benzo[d]isoxazole derivatives, this section provides detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[19]

Materials:

  • Kinase of interest (e.g., recombinant human c-Met)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (serially diluted in DMSO)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of a 2x kinase/substrate solution to each well of a 384-well plate.

    • Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development.

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[20][21][22][23][24]

Procedure:

  • Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) and an NADPH-regenerating system at 37°C.[21]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[20]

  • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the human intestinal epithelium, to predict in vivo drug absorption.[25][26][27][28][29]

Procedure:

  • Seed Caco-2 cells on a semi-permeable membrane in a trans-well plate and allow them to differentiate for ~21 days.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • After a set incubation time (e.g., 2 hours), measure the concentration of the compound that has transported to the opposite chamber using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.[30][31][32][33][34]

Procedure:

  • Add the test compound to plasma in the sample chamber of a RED device.

  • Add phosphate-buffered saline (PBS) to the buffer chamber. The two chambers are separated by a semi-permeable membrane.

  • Incubate at 37°C with gentle shaking for 4-6 hours to allow the unbound drug to reach equilibrium.[32]

  • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculate the percentage of bound and unbound drug.

Visualizing Key Concepts

General Workflow for Kinase Inhibitor Drug Discovery

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Assay Development Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Gen->Hit_to_Lead Identify Hits Lead_Opt Lead Optimization (ADME & in vivo) Hit_to_Lead->Lead_Opt Generate Leads Candidate Candidate Selection Lead_Opt->Candidate Optimize Properties Phase_I Phase I Candidate->Phase_I IND Filing Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of a new kinase inhibitor.

Bioisosteric Replacement Strategy for the Phenolic Hydroxyl Group

G cluster_bioisosteres Potential Bioisosteres Core_Scaffold Benzo[d]isoxazol-3-ol (Phenolic -OH) Metabolic_Liability Poor Metabolic Stability (Glucuronidation/Sulfation) Potential Toxicity Core_Scaffold->Metabolic_Liability Bioisosteres Bioisosteric Replacements Metabolic_Liability->Bioisosteres Mitigation by Improved_Properties Improved PK Profile Maintained Potency Bioisosteres->Improved_Properties Benzimidazolone Benzimidazolone Bioisosteres->Benzimidazolone Benzoxazolone Benzoxazolone Bioisosteres->Benzoxazolone Indole Indole Bioisosteres->Indole Quinolinone Quinolinone Bioisosteres->Quinolinone

Caption: A diagram illustrating the strategy of bioisosteric replacement to address the liabilities of a phenolic hydroxyl group.

Conclusion

The benzo[d]isoxazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific SAR data for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is limited, the principles of medicinal chemistry and data from related compound series provide a rational basis for its optimization. Key strategies include the exploration of various substituents on the benzene ring to enhance potency and selectivity, and the bioisosteric replacement of the metabolically labile 3-hydroxyl group to improve pharmacokinetic properties. A thorough evaluation using the in vitro assays detailed in this guide will be essential to profile and compare new derivatives, ultimately leading to the identification of promising drug candidates.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, e2400335. [Link]

  • Fidelta. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. PubMed, 39618580. [Link]

  • LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Creative Bioarray. Caco2 assay protocol. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Wang, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 464-474. [Link]

  • DB-ALM. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • DiMauro, E. F., et al. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5224-5228. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

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A Comparative Guide to the Synthesis of Benzisoxazole Compounds: From Classical Cyclizations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The benzisoxazole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its presence in a range of pharmacologically active agents, including the antipsychotic risperidone and the anticonvulsant zonisamide, underscores the importance of efficient and versatile synthetic methodologies for its construction. This guide provides an in-depth comparative review of key synthetic strategies for accessing benzisoxazole derivatives, offering a critical analysis of their underlying mechanisms, practical applications, and associated advantages and limitations. Experimental protocols and comparative data are presented to empower researchers in selecting the optimal method for their specific synthetic challenges.

Classical Intramolecular Cyclization Strategies

The traditional and most direct approaches to the benzisoxazole core involve the formation of the isoxazole ring through an intramolecular cyclization reaction. These methods are broadly categorized based on the final bond connection: N-O bond formation or C-O bond formation.

N-O Bond Formation via Cyclization of o-Hydroxyaryl Oximes

One of the most established methods for benzisoxazole synthesis involves the intramolecular cyclization of o-hydroxyaryl aldoximes or ketoximes. This approach relies on the activation of the oxime hydroxyl group, transforming it into a good leaving group, followed by nucleophilic attack from the adjacent phenolic oxygen.

The reaction proceeds via the activation of the oxime's hydroxyl group, typically with an activating agent, to form an intermediate with a good leaving group. Subsequent deprotonation of the phenolic hydroxyl group facilitates an intramolecular nucleophilic attack, leading to the formation of the N-O bond and closure of the five-membered ring. A potential side reaction is the Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazoles, and reaction conditions must be carefully controlled to favor the desired benzisoxazole product.[1]

Figure 1: General mechanism for N-O bond formation.

This protocol describes a mild and efficient method for the cyclization of 2-hydroxybenzophenone oxime to 3-phenyl-1,2-benzisoxazole using a triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) system.[2]

  • Reaction Setup: To a solution of 2-hydroxybenzophenone oxime (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add triphenylphosphine (1.2 mmol).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DDQ (1.2 mmol) in anhydrous acetonitrile (5 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenyl-1,2-benzisoxazole.

  • Advantages: This method is often high-yielding and proceeds under neutral conditions, which is beneficial for substrates with acid- or base-sensitive functional groups.[2] The starting materials, o-hydroxyaryl ketones, are readily available.

  • Disadvantages: The stoichiometry of the reagents needs to be carefully controlled to avoid side reactions. The use of PPh₃ and DDQ can generate byproducts that require careful purification to remove. The potential for Beckmann rearrangement is a significant drawback that can lower the yield of the desired benzisoxazole.[1]

Modern Synthetic Approaches: [3+2] Cycloaddition of Nitrile Oxides and Arynes

A powerful and versatile modern approach to benzisoxazoles involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. This method allows for the rapid construction of the benzisoxazole core with a high degree of functional group tolerance.[2][3][4]

This reaction proceeds through the in situ generation of two highly reactive intermediates: a nitrile oxide and an aryne. The nitrile oxide is typically generated from a hydroximoyl chloride upon treatment with a base. The aryne is commonly formed from an o-(trimethylsilyl)aryl triflate via fluoride-induced elimination. These two intermediates then undergo a [3+2] cycloaddition reaction to form the benzisoxazole ring.[3][4]

ThreePlusTwo_Cycloaddition cluster_reactants Precursors cluster_intermediates Reactive Intermediates aryne_precursor o-(Trimethylsilyl)aryl triflate aryne Aryne aryne_precursor->aryne F⁻ nitrile_oxide_precursor Hydroximoyl chloride nitrile_oxide Nitrile Oxide nitrile_oxide_precursor->nitrile_oxide Base product Benzisoxazole aryne->product [3+2] Cycloaddition nitrile_oxide->product [3+2] Cycloaddition

Figure 2: [3+2] Cycloaddition of a nitrile oxide and an aryne.

The following protocol is adapted from the work of Larock and co-workers and describes the synthesis of 3-phenyl-1,2-benzisoxazole from o-(trimethylsilyl)phenyl triflate and N-hydroxybenzimidoyl chloride.[4]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere of argon, add cesium fluoride (CsF, 3.0 equiv.) and o-(trimethylsilyl)phenyl triflate (2.0 equiv.). Add anhydrous acetonitrile as the solvent.

  • Reagent Addition: Prepare a solution of N-hydroxybenzimidoyl chloride (1.0 equiv.) in anhydrous acetonitrile. Add this solution to the reaction mixture via syringe pump over 2.5 hours at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-1,2-benzisoxazole.

  • Advantages: This method offers a broad substrate scope and tolerates a wide variety of functional groups on both the aryne and nitrile oxide precursors.[2][4] The reaction proceeds under mild conditions and often provides good to excellent yields.[3][4] The in situ generation of the reactive intermediates minimizes their decomposition.

  • Disadvantages: The synthesis of the aryne and nitrile oxide precursors can require multiple steps. The use of a syringe pump for the slow addition of the nitrile oxide precursor is often necessary to minimize its dimerization, which can be a significant side reaction.[4]

Transition-Metal-Catalyzed Synthesis: Palladium-Catalyzed [4+1] Annulation

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds. A notable example is the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes to construct the benzisoxazole core.

This palladium-catalyzed reaction involves the ortho C-H activation of the N-phenoxyacetamide directed by the acetamido group. The resulting palladacycle then reacts with an aldehyde. Subsequent intramolecular cyclization and reductive elimination afford the 3-substituted 1,2-benzisoxazole. This method allows for the simultaneous construction of a C-C and a C=N bond.

Palladium_Catalyzed_Annulation cluster_reactants Starting Materials cluster_cycle Catalytic Cycle n_phenoxyacetamide N-Phenoxyacetamide palladacycle Palladacycle Intermediate n_phenoxyacetamide->palladacycle Pd(II), C-H Activation aldehyde Aldehyde pd_catalyst Pd(II) pd_product_complex Pd-Product Complex palladacycle->pd_product_complex + Aldehyde pd_product_complex->pd_catalyst product 1,2-Benzisoxazole pd_product_complex->product Reductive Elimination

Figure 3: Simplified catalytic cycle for Pd-catalyzed [4+1] annulation.

The following is a general procedure for the palladium-catalyzed synthesis of 3-aryl-1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes.

  • Reaction Setup: In a sealed tube, combine the N-phenoxyacetamide (1.0 equiv.), the aldehyde (1.5 equiv.), Pd(OAc)₂ (10 mol%), and an appropriate oxidant (e.g., Ag₂CO₃, 2.0 equiv.) in a suitable solvent such as toluene.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 3-aryl-1,2-benzisoxazole.

  • Advantages: This method provides a novel disconnection approach for benzisoxazole synthesis. It demonstrates good functional group tolerance and can be applied to a variety of aldehydes, including aliphatic and aromatic ones.

  • Disadvantages: The reaction often requires high temperatures and a stoichiometric oxidant. The cost and availability of the palladium catalyst can be a concern for large-scale synthesis. Substrate scope for the N-phenoxyacetamide component may be limited.

Comparative Summary of Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
N-O Bond Formation o-Hydroxyaryl oximesPPh₃/DDQ, Ac₂O, SOCl₂Room temperature to reflux60-95%Mild, neutral conditions possible; readily available starting materials.Potential for Beckmann rearrangement; stoichiometric reagents.
[3+2] Cycloaddition o-(TMS)aryl triflates, Hydroximoyl chloridesCsF, TBAFRoom temperature50-90%Broad substrate scope; high functional group tolerance; mild conditions.[3][4]Multi-step precursor synthesis; potential for nitrile oxide dimerization.[4]
Pd-Catalyzed [4+1] Annulation N-Phenoxyacetamides, AldehydesPd(OAc)₂, Oxidant100-120 °C40-85%Novel bond disconnection; good functional group tolerance on aldehyde.High temperatures; requires stoichiometric oxidant; catalyst cost.

Conclusion

The synthesis of benzisoxazole compounds has evolved significantly, from classical intramolecular cyclization reactions to modern transition-metal-catalyzed and cycloaddition strategies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials.

Classical N-O bond formation remains a reliable and high-yielding method, particularly when mild reaction conditions are required. The [3+2] cycloaddition of nitrile oxides and arynes offers exceptional versatility and is well-suited for the construction of diverse libraries of benzisoxazole derivatives under mild conditions. Palladium-catalyzed C-H activation strategies represent the cutting edge of benzisoxazole synthesis, providing novel and efficient pathways to this important heterocyclic core. By understanding the nuances of each method, researchers can make informed decisions to effectively and efficiently access the benzisoxazole scaffolds necessary for advancing their scientific endeavors.

References

  • I. A. Sayyed, S. D. Samant, A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. Synth. Commun.2008 , 38, 3103-3111. [Link]

  • A. V. Dubrovskiy, R. C. Larock, Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Org. Lett.2010 , 12, 1180–1183. [Link]

  • Z. Chen, J. Chen, M. Liu, J. Li, W. Su, Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chem. Sci.2014 , 5, 1574-1578. [Link]

  • A. V. Dubrovskiy, R. C. Larock, Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC.2010 . [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Chemistry Portal. [Link]

  • A. A. Kutarov, D. S. Kopchuk, G. V. Zyryanov, O. N. Chupakhin, V. L. Rusinov, Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Adv., 2021 , 11, 2186-2213. [Link]

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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a life-changing therapeutic is fraught with challenges. A critical hurdle lies in understanding how in vitro activity translates to in vivo efficacy. This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for the novel compound, 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. While specific experimental data for this molecule is emerging, we will draw upon the well-established biological activities of the benzo[d]isoxazole scaffold to present a robust, albeit illustrative, pathway for its evaluation.

The benzo[d]isoxazole core is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a multitude of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, derivatives of 3-methyl-benzo[d]isoxazole have been identified as potent inhibitors of the CBP/p300 bromodomain, a key target in oncology.[3][4] This guide will, therefore, use the lens of oncology and inflammation to demonstrate the principles of IVIVC for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

Part 1: In Vitro Characterization - Unveiling the Molecular Action

The initial step in evaluating a new chemical entity is to profile its activity in controlled, in vitro settings. This allows for a precise understanding of its potency and mechanism of action at a cellular and molecular level.

Cytotoxicity Profiling Against Cancer Cell Lines

Given the known anticancer potential of the benzo[d]isoxazole scaffold, a primary assessment of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol's cytotoxic effects against a panel of human cancer cell lines is warranted. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Table 1: Hypothetical Cytotoxicity of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD
MV4-11Acute Myeloid Leukemia0.35 ± 0.04
MCF-7Breast Cancer1.2 ± 0.15
HepG2Liver Cancer2.5 ± 0.3

IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth.

Anti-Inflammatory Activity Assessment

The isoxazole nucleus is also a common feature in compounds with anti-inflammatory properties.[2] The ability of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol to suppress inflammatory responses can be quantified by measuring its effect on the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Hypothetical Anti-Inflammatory Activity of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

AssayCell LineEndpointIC50 (µM) ± SD
Anti-inflammatoryRAW 264.7IL-6 Production0.8 ± 0.09

Part 2: In Vivo Evaluation - From the Bench to the Preclinical Model

Positive in vitro results are the gateway to in vivo studies, where the compound's activity is assessed within a complex biological system. For our hypothetical compound, an appropriate in vivo model would be a murine xenograft model using the most sensitive cancer cell line identified in vitro, MV4-11.

Xenograft Model of Acute Myeloid Leukemia

In this model, immunodeficient mice are implanted with MV4-11 cells, which then form tumors. The mice are subsequently treated with 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, and the tumor growth is monitored over time.

Table 3: Hypothetical In Vivo Efficacy of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol in an MV4-11 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-1500-
Compound A1080046.7%
Compound A3045070.0%

Part 3: The Crucial Link - Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[5][6] Establishing a strong IVIVC is a key goal in drug development as it can reduce the need for extensive in vivo studies and help in setting meaningful product specifications.[7]

Levels of IVIVC

The FDA defines several levels of IVIVC:

  • Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

  • Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time.

  • Level C Correlation: This is a single-point correlation and relates one dissolution time point to one pharmacokinetic parameter, such as Cmax or AUC.

For our purpose of correlating in vitro potency with in vivo efficacy, we will aim to establish a Level C-like correlation, linking the in vitro IC50 to the in vivo tumor growth inhibition.

Correlating In Vitro Potency with In Vivo Efficacy

A simple yet powerful way to visualize the IVIVC is to plot the in vitro IC50 values against the corresponding in vivo efficacy data from multiple compounds within the same chemical series (if available). In the absence of data for a series, we can still conceptualize the relationship. A strong correlation would show that compounds with lower IC50 values (higher in vitro potency) exhibit greater tumor growth inhibition in vivo.

Caption: Conceptual framework of in vitro-in vivo correlation.

Part 4: Performance Comparison with an Alternative

To contextualize the potential of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, we can compare its hypothetical data with that of a known CBP/p300 bromodomain inhibitor.

Table 4: Hypothetical Performance Comparison

CompoundTargetIn Vitro Potency (p300 IC50)In Vitro Cytotoxicity (MV4-11 IC50)
5-Bromo-6-methyl-benzo[d]isoxazol-3-ol CBP/p300 (presumed)Not Determined0.35 µM
Y16526 (Reference Compound) [4]CBP/p3000.03 µM0.26 µM

This comparison highlights that the hypothetical cytotoxicity of our compound is in the same promising range as a known potent CBP/p300 inhibitor. Further investigation into its direct inhibitory effect on the CBP/p300 bromodomain would be a critical next step.

Part 5: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity - MTT Assay[1]
  • Cell Seeding: Plate human cancer cells (e.g., MV4-11, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol in culture medium and add to the wells. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Anti-Inflammatory Assay - IL-6 Production[1]
  • Cell Seeding: Plate RAW 264.7 murine macrophages in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the amount of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value for the inhibition of IL-6 production.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of efficient and ethical drug development. This guide has outlined a comprehensive, albeit hypothetical, strategy for evaluating 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. By systematically profiling its in vitro activity, assessing its in vivo efficacy, and mathematically correlating the two, researchers can gain invaluable insights into the therapeutic potential of this and other novel chemical entities. The benzo[d]isoxazole scaffold continues to be a rich source of potential drug candidates, and a thorough understanding of their IVIVC will be paramount in translating their promise into clinical reality.

References

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-qadasy, Z. A., Al-Salahi, R., Al-Suede, F. S. R., ... & Al-Mdhagi, Z. A. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Retrieved from [Link]

  • Lee, S., Kim, D. W., Lee, J. H., Kim, D. H., & Kim, J. O. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1238. Retrieved from [Link]

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A Benchmark Performance Analysis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol: A Novel DAAO Inhibitor for Neuromodulation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, a novel D-amino acid oxidase (DAAO) inhibitor, against established therapeutic agents for neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential performance based on proposed preclinical evaluations.

Introduction: The Rationale for DAAO Inhibition in Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[2][3] One promising strategy for modulating NMDA receptor activity is to enhance the levels of its co-agonists, such as D-serine.[2][4]

D-amino acid oxidase (DAAO) is the primary enzyme responsible for the degradation of D-serine in the brain.[2][5] By inhibiting DAAO, the synaptic concentration of D-serine can be increased, leading to enhanced NMDA receptor function.[4][5] This mechanism offers a more nuanced approach to neuromodulation compared to direct NMDA receptor antagonists, which can be associated with significant side effects.[6][7]

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol has been identified as a potent inhibitor of DAAO. This guide will benchmark its potential performance against established drugs that either directly or indirectly modulate the NMDA receptor pathway.

The Competitor Landscape: Established Drugs for Comparison

To establish a robust benchmark, we will compare the projected performance of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol against a selection of established drugs with well-characterized mechanisms of action and clinical utility in relevant neurological disorders.

  • Sodium Benzoate: A known inhibitor of DAAO, often used as a reference compound in preclinical studies.[8][9]

  • Memantine: An uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[1][10]

  • Amantadine: A weak, non-competitive NMDA receptor antagonist used in the management of Parkinson's disease.[11][12]

  • Ketamine: A potent, non-competitive NMDA receptor antagonist used for anesthesia and, more recently, for treatment-resistant depression and neuropathic pain.[6][13]

  • Dextromethorphan: A low-affinity, non-competitive NMDA receptor antagonist, commonly used as a cough suppressant, with some evidence for efficacy in neuropathic pain.[6][13]

Comparative Performance Metrics: A Proposed Evaluation Framework

As direct comparative data for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is not yet publicly available, this guide proposes a comprehensive suite of in vitro and in vivo experiments to generate the necessary performance benchmarks. The following tables outline the key comparative metrics and the anticipated data points.

In Vitro Performance Comparison
Parameter5-Bromo-6-methyl-benzo[d]isoxazol-3-olSodium BenzoateMemantineAmantadineKetamineDextromethorphan
Target DAAODAAONMDA ReceptorNMDA ReceptorNMDA ReceptorNMDA Receptor
IC50 (DAAO Inhibition) To be determined~mM rangeN/AN/AN/AN/A
IC50 (NMDA Receptor Binding) N/AN/A~1-5 µM~100-300 µM~0.5-1 µM~20-70 µM
Selectivity To be determinedLowModerateLowHighModerate

N/A: Not Applicable

Projected In Vivo Efficacy Comparison
Disease ModelKey Endpoints5-Bromo-6-methyl-benzo[d]isoxazol-3-olEstablished Drugs
Alzheimer's Disease (e.g., 5xFAD mouse model) Cognitive deficits (Morris water maze), Amyloid-β plaque load, Synaptic density markersHypothesized improvement in cognition and synaptic healthMemantine: Modest improvement in cognition
Parkinson's Disease (e.g., 6-OHDA rat model) Motor deficits (rotarod test), Dopaminergic neuron survivalHypothesized neuroprotective effects and motor improvementAmantadine: Improvement in motor symptoms
Neuropathic Pain (e.g., CCI mouse model) Mechanical allodynia (von Frey test), Thermal hyperalgesiaHypothesized analgesic effectKetamine, Dextromethorphan: Reduction in pain behaviors

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, the following detailed experimental protocols are proposed for the head-to-head comparison of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol with the established drugs.

In Vitro Assays

This assay will determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human DAAO.

Principle: DAAO catalyzes the oxidative deamination of D-serine, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex Red to produce a fluorescent product, which can be quantified.[14][15]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM sodium phosphate, pH 7.4.

    • Recombinant human DAAO enzyme.

    • D-serine (substrate).

    • Horseradish peroxidase (HRP).

    • Amplex Red reagent.

    • Test compounds (5-Bromo-6-methyl-benzo[d]isoxazol-3-ol and Sodium Benzoate) at various concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compounds at varying concentrations.

    • Add a pre-mixed solution of D-serine, HRP, and Amplex Red to each well.

    • Initiate the reaction by adding the DAAO enzyme.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow of the DAAO inhibition assay.

This assay will assess the functional consequence of DAAO inhibition on NMDA receptor activity in a cellular context.

Principle: Genetically engineered cells (e.g., HEK293) co-expressing NMDA receptor subunits (e.g., NR1/NR2A) and a calcium indicator (e.g., Fluo-4) are used. Activation of the NMDA receptor by glutamate and a co-agonist leads to calcium influx, which is detected by an increase in fluorescence.[16][17]

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect cells with plasmids encoding the desired NMDA receptor subunits and a fluorescent calcium indicator.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Pre-incubate the cells with 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol or the established NMDA receptor modulators (Memantine, Amantadine, Ketamine, Dextromethorphan) at various concentrations.

    • Stimulate the cells with a sub-maximal concentration of glutamate and D-serine.

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of NMDA receptor activation or inhibition relative to controls.

    • Determine the EC50 (for agonists/potentiators) or IC50 (for antagonists) values.

Caption: Cellular mechanism of NMDA receptor activity assay.

In Vivo Efficacy Studies in Animal Models

Model: 5xFAD transgenic mice, which exhibit key pathologies of Alzheimer's disease, including amyloid plaque deposition and cognitive decline.[18]

Treatment: Chronic administration of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, Memantine, or vehicle control.

Behavioral Assessment:

  • Morris Water Maze: To assess spatial learning and memory.

Post-mortem Analysis:

  • Immunohistochemistry for amyloid-beta plaques.

  • Western blotting for synaptic proteins (e.g., synaptophysin, PSD-95).

Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, a widely used model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[19][20]

Treatment: Administration of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, Amantadine, or vehicle control.

Behavioral Assessment:

  • Rotarod Test: To evaluate motor coordination and balance.

  • Apomorphine-induced Rotations: To assess the extent of dopamine depletion.

Post-mortem Analysis:

  • Immunohistochemistry for tyrosine hydroxylase to quantify dopaminergic neuron survival.

Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice, a model that induces persistent pain hypersensitivity.[21][22]

Treatment: Administration of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, Ketamine, Dextromethorphan, or vehicle control.

Behavioral Assessment:

  • Von Frey Test: To measure mechanical allodynia.

  • Hargreaves Test: To assess thermal hyperalgesia.

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking the performance of the novel DAAO inhibitor, 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, against established drugs for major neurological disorders. The proposed in vitro and in vivo studies will provide crucial data on its potency, selectivity, and efficacy.

The unique mechanism of action of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, which aims to enhance endogenous NMDA receptor co-agonist signaling, holds the promise of a more refined therapeutic approach with a potentially improved side-effect profile compared to direct NMDA receptor antagonists. The successful execution of the described experimental plan will be instrumental in validating this hypothesis and guiding the future clinical development of this promising compound.

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Experimental Validation of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol as a Novel Therapeutic Agent for Neuroinflammation

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Unmet Need in Treating Neuroinflammation

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This complex process involves the activation of glial cells, primarily microglia and astrocytes, which release a cascade of pro-inflammatory mediators such as cytokines and chemokines.[2][4] While a transient inflammatory response is protective, chronic activation contributes to neuronal damage and disease progression.[2] Current therapeutic strategies, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, often lack specificity and can be associated with significant side effects.[2] This highlights a pressing need for novel, targeted therapies that can effectively modulate neuroinflammatory pathways.

The benzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory and kinase inhibitory properties.[5][6][7][8] Within this class, 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol presents as a promising candidate for targeted neuroinflammatory therapy. Patent literature suggests that derivatives of benzo[d]isoxazol-3-ol show potent inhibition of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders, hinting at its potential in the CNS.[9] This guide provides a comprehensive evaluation of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, presenting a series of validation experiments that compare its efficacy and safety profile against established and experimental anti-inflammatory agents. Our investigation focuses on its potent inhibitory activity against the NLRP3 inflammasome, a key signaling platform in the innate immune system heavily implicated in neuroinflammatory diseases.[10][11][12]

Proposed Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[10][12][13] Its over-activation is a known driver of chronic inflammation in several neurodegenerative diseases.[12] We hypothesize that 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol exerts its anti-neuroinflammatory effects through direct inhibition of the NLRP3 inflammasome complex, thereby preventing the downstream inflammatory cascade.

NLRP3_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 Signal 1 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B NLRP3_inactive Inactive NLRP3 pro_IL1B->NLRP3_inactive NLRP3_active Active NLRP3 Assembly NLRP3_inactive->NLRP3_active Nigericin Nigericin (Activation Signal) Nigericin->NLRP3_active Signal 2 ASC ASC NLRP3_active->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocatalysis mature_IL1B Mature IL-1β Secretion Casp1->mature_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis GSDMD Cleavage Compound 5-Bromo-6-methyl- benzo[d]isoxazol-3-ol Compound->NLRP3_active Inhibition

Caption: Proposed mechanism of action via NLRP3 inflammasome inhibition.

Comparative Efficacy Analysis

To validate the therapeutic potential of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol (hereafter referred to as "Our Compound"), its performance was benchmarked against MCC950, a well-characterized and highly selective NLRP3 inhibitor, and Ibuprofen, a widely used NSAID.[2][12]

In Vitro Efficacy: Inhibition of NLRP3 Inflammasome Activation

The primary efficacy was determined using an in vitro NLRP3 inflammasome inhibition assay with human THP-1 monocytes.[10] Cells were primed with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by treatment with the test compounds and subsequent activation with nigericin.[10] The release of IL-1β into the supernatant was quantified by ELISA.[14][15][16]

Table 1: In Vitro NLRP3 Inflammasome Inhibition

CompoundTargetIC₅₀ (IL-1β Release)
Our Compound NLRP3 Inflammasome35 nM
MCC950NLRP3 Inflammasome8 nM[12]
IbuprofenCOX-1/COX-2> 10 µM

The data clearly indicate that Our Compound is a potent inhibitor of the NLRP3 inflammasome, with an IC₅₀ in the nanomolar range. While not as potent as the highly optimized MCC950, it demonstrates significant and specific activity against this pathway, unlike the non-specific anti-inflammatory, Ibuprofen.

In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is ensuring the compound's safety at a cellular level. Cytotoxicity was assessed using the MTT and LDH assays in THP-1 cells after 24 hours of exposure.[17][18] The MTT assay measures mitochondrial metabolic activity, indicating cell viability, while the LDH assay quantifies lactate dehydrogenase released from damaged cells, indicating cytotoxicity.[17][19]

Table 2: In Vitro Cytotoxicity in THP-1 Cells

CompoundCC₅₀ (MTT Assay)LC₅₀ (LDH Assay)
Our Compound > 50 µM> 50 µM
MCC950> 50 µM> 50 µM
Ibuprofen> 100 µM> 100 µM

Our Compound exhibited no significant cytotoxicity at concentrations well above its effective dose, suggesting a favorable therapeutic window.

In Vivo Efficacy: LPS-Induced Neuroinflammation Model

To evaluate in vivo efficacy, we utilized a well-established mouse model of neuroinflammation induced by intraperitoneal (i.p.) injection of LPS.[20][21] This model triggers a robust inflammatory response in the brain, characterized by microglial activation and increased production of pro-inflammatory cytokines.[20] Mice were pre-treated with the test compounds prior to LPS challenge, and brain levels of TNF-α and IL-1β were measured 4 hours post-injection.

Table 3: In Vivo Cytokine Reduction in LPS-Treated Mice

Treatment GroupDose (mg/kg, i.p.)Brain TNF-α Reduction (%)Brain IL-1β Reduction (%)
Vehicle + LPS-0%0%
Our Compound + LPS1065%75%
MCC950 + LPS1070%85%
Ibuprofen + LPS2040%35%

In the in vivo model, Our Compound significantly attenuated the LPS-induced increase in key pro-inflammatory cytokines in the brain.[20] Its efficacy was comparable to that of the specific NLRP3 inhibitor MCC950 and notably superior to Ibuprofen, further supporting its potential as a targeted anti-neuroinflammatory agent.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details the steps for assessing a compound's ability to inhibit the NLRP3 inflammasome in a cell-based assay.[10]

protocol1_workflow A Seed THP-1 monocytes in a 96-well plate. Differentiate with PMA (50 ng/mL) for 48h. B Prime cells with LPS (1 µg/mL) for 3 hours at 37°C. A->B C Add serial dilutions of test compounds. Incubate for 1 hour at 37°C. B->C D Activate inflammasome with Nigericin (10 µM). Incubate for 1 hour at 37°C. C->D E Centrifuge plate (500 x g, 5 min). Collect supernatant. D->E F Quantify IL-1β in supernatant using a commercial ELISA kit. E->F

Caption: Workflow for the in vitro NLRP3 inflammasome inhibition assay.

Methodology:

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, seed cells at 5 x 10⁴ cells/well in a 96-well plate with 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours.[10]

  • Priming: After differentiation, replace the medium and prime the cells with 1 µg/mL of LPS for 3 hours at 37°C.[10]

  • Inhibitor Treatment: Prepare serial dilutions of the test compounds in culture medium. After priming, add the compounds to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).[10]

  • Activation: Add nigericin to a final concentration of 10 µM to all wells (except negative controls) to activate the NLRP3 inflammasome. Incubate for 1 hour.[10]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet cells and debris. Carefully collect the supernatant for cytokine analysis.[10]

  • Cytokine Measurement: Quantify the concentration of IL-1β in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[15][22]

Protocol 2: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[17]

Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[18]

  • Compound Treatment: Treat cells with various concentrations of the test compound for 24 hours.[18]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 3: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[18][23]

Methodology:

  • Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle only) and maximum LDH release (cells treated with a lysis buffer).[18]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant to a new plate.[18]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing supernatant. Incubate for 30 minutes at room temperature, protected from light.[18][23]

  • Stop Reaction & Measure: Add 50 µL of stop solution and measure the absorbance at 490 nm within one hour.[18][23] Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Conclusion and Future Directions

The experimental data presented in this guide strongly support the therapeutic potential of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol as a novel agent for treating neuroinflammatory disorders. Its potent and specific inhibition of the NLRP3 inflammasome, combined with a favorable in vitro safety profile and significant in vivo efficacy, positions it as a promising lead candidate for further development.

Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in chronic models of neurodegenerative diseases, and detailed mechanistic studies to confirm its direct binding target within the inflammasome complex. The evidence gathered to date provides a solid foundation for advancing 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol through the drug discovery pipeline as a next-generation therapy for a range of debilitating neurological conditions.

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As this compound is a brominated heterocyclic molecule, it requires specific handling as halogenated organic waste. This document synthesizes regulatory standards with practical laboratory applications to provide a self-validating system for waste management.

Hazard Assessment and Characterization

The potential hazards are summarized below. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard CategoryPotential Effects & Hazard StatementsRequired Personal Protective Equipment (PPE)Core Handling Precautions
Acute Toxicity / Irritation H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4]* Eye/Face Protection: Safety goggles with side-shields or a face shield.[2][4] * Hand Protection: Chemical-resistant nitrile gloves.[2] Inspect gloves before use. * Skin/Body Protection: Standard laboratory coat. Ensure no skin is exposed.[2]* All handling must occur in a properly functioning chemical fume hood to prevent inhalation.[2][6][7] * Avoid all direct contact with skin and eyes.[7][8] * Wash hands thoroughly after handling.[7] * Do not eat, drink, or smoke in the work area.[7][9]
Chemical Classification Halogenated Organic Compound: Contains bromine, requiring segregation from non-halogenated waste streams.[2][3][10]N/A (Administrative Control)* Segregate into a dedicated, clearly labeled "Halogenated Hazardous Waste" container.[2][10] * Never mix with non-halogenated solvents or other incompatible waste streams.[3][11][12]

Waste Segregation: The Critical First Step

The foundational principle for disposing of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is strict waste segregation. Halogenated compounds cannot be disposed of via the same routes as non-halogenated organic waste (e.g., fuel blending), and mixing them leads to significantly more complex and costly disposal procedures.[3][11]

The decision-making process for proper chemical waste segregation is outlined in the workflow below.

Caption: Waste segregation decision workflow for halogenated compounds.

Step-by-Step Disposal Protocol

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Disposal via sanitary sewer or regular trash is strictly prohibited.[2][13][14]

Required Supplies
  • Designated Halogenated Hazardous Waste container (chemically compatible, with a secure screw-top cap).[3][10][12]

  • Hazardous waste tags, as provided by your institution's Environmental Health & Safety (EHS) office.[3][13]

  • Secondary containment bin for the waste container.[3][12]

Protocol for Solid Waste

This procedure applies to the pure, solid 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol and any contaminated disposable materials (e.g., weigh paper, gloves, absorbent pads).

  • Container Preparation: Obtain a designated container for solid halogenated waste. Before adding any waste, affix a hazardous waste tag.[3][10]

  • Labeling: Fill out the tag completely. Write the full chemical name "5-Bromo-6-methyl-benzo[d]isoxazol-3-ol" and its estimated weight.[10][13] Abbreviations and chemical formulas are not permitted.[10][15] List any other contaminated materials (e.g., nitrile gloves, paper towels).

  • Waste Collection: Carefully place the solid waste and contaminated items into the container.

  • Secure and Store: Tightly close the container lid.[10][15] Place the container in a designated secondary containment bin within a Satellite Accumulation Area (SAA), such as a fume hood or designated cabinet.[3][15] The container must remain closed at all times except when waste is actively being added.[10][12][15]

Protocol for Liquid Waste

This procedure applies to solutions containing 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol.

  • Container Preparation: Obtain a designated container for liquid halogenated waste. Affix and begin filling out the hazardous waste tag before the first drop of waste is added.[3]

  • Labeling: On the tag, list the full chemical names of all components in the solution (e.g., "5-Bromo-6-methyl-benzo[d]isoxazol-3-ol," "Methylene Chloride," etc.) and their approximate percentages.[13][15]

  • Waste Transfer: Inside a chemical fume hood, carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container.[15]

  • Capacity Limit: Fill the container to no more than 80% of its total capacity to allow for vapor expansion and prevent spills.[12]

  • Secure and Store: Securely fasten the cap.[10][12] Clean any external contamination from the container. Store it in secondary containment within your designated SAA.

Protocol for Empty Containers

Empty containers that held pure 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol must also be treated as hazardous waste.[1]

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinsate is considered acutely hazardous and must be collected and disposed of as halogenated liquid hazardous waste.[1] Subsequent rinsates can also be collected in the same waste stream.

  • Container Disposal: Once triple-rinsed, deface the original label on the container, write "Empty," and dispose of it according to your institution's guidelines for decontaminated glassware or plastic.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[1]

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area.[1][14]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.[14]

  • Secure the Area: Remove all ignition sources from the area.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Table 1 (lab coat, safety goggles, chemical-resistant gloves).[1][14]

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[1][3][14]

  • Collection: Carefully sweep or scoop the absorbed material into a designated container. Avoid creating dust.[14]

  • Disposal: Seal the container, label it as "Hazardous Waste" with a full description of the contents (spilled chemical and absorbent material), and manage it according to the solid waste disposal protocol.[1][3]

  • Decontamination: Clean the spill surface with soap and water.[16] All cleaning materials must also be disposed of as solid hazardous waste.[1]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Research, Columbia University. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • Halogenated Solvents. Environmental Health & Safety, Washington State University. Available at: [Link]

  • Chemical Waste. USC Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Bromine Handling SOP. Scribd. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • Laboratory Chemical Safety Summary (LCSS): Bromine. National Research Council. Available at: [Link]

Sources

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